molecular formula C14H20O3 B14025509 Methyl 4-butoxy-2,6-dimethylbenzoate

Methyl 4-butoxy-2,6-dimethylbenzoate

Cat. No.: B14025509
M. Wt: 236.31 g/mol
InChI Key: GGAWTMUKUUYLLX-UHFFFAOYSA-N
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Description

Methyl 4-butoxy-2,6-dimethylbenzoate (CAS 2624417-76-9) is a high-purity benzoate ester compound supplied for research and development purposes. This chemical features a molecular formula of C 14 H 20 O 3 and a molecular weight of 236.31 g/mol . The specific placement of the butoxy and methyl substituents on the benzoate core makes it a valuable intermediate in organic synthesis and materials science research . As a building block, researchers utilize this compound in the development of more complex molecules, including potential pharmaceutical intermediates and fine chemicals . Its structural analogs are investigated for various applications, underscoring its role in exploratory chemistry . This product is intended for use in a controlled laboratory environment by qualified personnel. It is For Research Use Only and is not intended for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H20O3

Molecular Weight

236.31 g/mol

IUPAC Name

methyl 4-butoxy-2,6-dimethylbenzoate

InChI

InChI=1S/C14H20O3/c1-5-6-7-17-12-8-10(2)13(11(3)9-12)14(15)16-4/h8-9H,5-7H2,1-4H3

InChI Key

GGAWTMUKUUYLLX-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC(=C(C(=C1)C)C(=O)OC)C

Origin of Product

United States

Foundational & Exploratory

Methyl 4-butoxy-2,6-dimethylbenzoate CAS number 2624417-76-9

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical properties, synthesis, and applications of Methyl 4-butoxy-2,6-dimethylbenzoate , a compound distinguished by its sterically shielded ester functionality.

A Sterically Shielded Lipophilic Scaffold for Drug Discovery & Material Science

Part 1: Executive Summary & Core Identity

Methyl 4-butoxy-2,6-dimethylbenzoate (CAS: 2624417-76-9) represents a specialized class of "sterically shielded" benzoate esters. Unlike typical alkyl benzoates which are rapidly hydrolyzed by plasma esterases (e.g., hCE1, hCE2), this molecule features a 2,6-dimethyl substitution pattern . This structural motif creates a hydrophobic blockade around the carbonyl carbon, significantly retarding enzymatic hydrolysis.

Combined with the lipophilic 4-butoxy tail , this scaffold serves as a robust "hard ester" motif in medicinal chemistry—offering the solubility benefits of an ester without the metabolic liability.

Property Data
CAS Number 2624417-76-9
IUPAC Name Methyl 4-butoxy-2,6-dimethylbenzoate
Molecular Formula C₁₄H₂₀O₃
Molecular Weight 236.31 g/mol
LogP (Predicted) ~4.2 – 4.5 (High Lipophilicity)
H-Bond Donors/Acceptors 0 / 3
Rotatable Bonds 5
Part 2: Mechanistic Insight – The "Steric Shield" Effect

The defining feature of this molecule is the ortho-dimethyl effect . In standard drug design, methyl esters are often avoided because they act as "soft drugs," rapidly degrading into carboxylic acids. However, the 2,6-dimethyl groups in this compound impose a severe steric penalty on the approach of the serine hydrolase catalytic triad.

Mechanism of Stability
  • Nucleophilic Blockade: The bulky methyl groups at positions 2 and 6 create a "molecular gate," preventing the serine hydroxyl group of the enzyme (e.g., Acetylcholinesterase or Carboxylesterase) from reaching the carbonyl carbon.

  • Water Exclusion: The hydrophobic methyl groups displace water molecules from the active site, further raising the activation energy for hydrolysis.

StericShield Enzyme Plasma Esterase (Catalytic Triad: Ser-His-Asp) Substrate_Unshielded Methyl Benzoate (Unshielded) Enzyme->Substrate_Unshielded Unhindered Attack Substrate_Shielded Methyl 4-butoxy-2,6-dimethylbenzoate (Shielded) Enzyme->Substrate_Shielded Steric Repulsion (2,6-Me) Hydrolysis Rapid Hydrolysis (t1/2 < 10 min) Substrate_Unshielded->Hydrolysis Stability Metabolic Stability (t1/2 > 24 hrs) Substrate_Shielded->Stability Intact Scaffold

Figure 1: Comparative mechanism showing how the 2,6-dimethyl "shield" blocks enzymatic access, conferring metabolic stability.

Part 3: Synthesis Protocol

The synthesis of Methyl 4-butoxy-2,6-dimethylbenzoate requires overcoming the very steric hindrance that makes it valuable. Standard Fischer esterification of the corresponding acid is often too slow.

Recommended Route: Williamson Ether Synthesis via the Hydroxy-Ester Intermediate. This route avoids the difficult esterification step by utilizing the commercially available Methyl 4-hydroxy-2,6-dimethylbenzoate.

Reagents & Materials
  • Precursor: Methyl 4-hydroxy-2,6-dimethylbenzoate (CAS 83194-70-1)

  • Alkylating Agent: 1-Bromobutane (1.2 equiv)

  • Base: Potassium Carbonate (K₂CO₃, anhydrous, 2.0 equiv)

  • Solvent: DMF (N,N-Dimethylformamide) or Acetone (reflux)

  • Catalyst: Potassium Iodide (KI, 0.1 equiv) - Optional, to accelerate reaction via Finkelstein exchange.

Step-by-Step Methodology
  • Preparation: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 4-hydroxy-2,6-dimethylbenzoate (1.0 eq) in anhydrous DMF (0.2 M concentration).

  • Deprotonation: Add K₂CO₃ (2.0 eq) in a single portion. Stir at room temperature for 15 minutes to generate the phenoxide anion. The solution may turn slight yellow/orange.

  • Alkylation: Add 1-Bromobutane (1.2 eq) dropwise via syringe. If using the iodide catalyst, add KI (0.1 eq) now.

  • Reaction: Heat the mixture to 60–80°C under an inert atmosphere (N₂ or Ar) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 8:2) or LC-MS. The starting phenol (more polar) should disappear, replaced by the less polar product spot.

  • Work-up:

    • Cool to room temperature.[1]

    • Pour the mixture into 5 volumes of ice-cold water (precipitates inorganic salts and product).

    • Extract with Ethyl Acetate (3x).[2]

    • Wash the combined organic layer with water (2x) and brine (1x) to remove residual DMF.

    • Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purification: The crude oil is typically pure enough (>95%). If necessary, purify via flash column chromatography using a gradient of Hexane/Ethyl Acetate (0-10%).

SynthesisWorkflow Start Methyl 4-hydroxy-2,6-dimethylbenzoate (Dissolved in DMF) BaseStep Add K2CO3 (Phenoxide Formation) Start->BaseStep Alkylation Add 1-Bromobutane (60°C, 4-6h) BaseStep->Alkylation Workup Aq. Workup & Extraction Alkylation->Workup Final Methyl 4-butoxy-2,6-dimethylbenzoate (Isolated Product) Workup->Final

Figure 2: Synthetic workflow for the etherification of the 4-hydroxy precursor.

Part 4: Applications in Drug Discovery & Materials[4]
1. Medicinal Chemistry: The "Hard Drug" Concept

In drug development, this scaffold is utilized when a specific hydrophobic pocket needs to be filled, but a carboxylic acid would be too polar or rapidly conjugated (glucuronidation).

  • Bioisostere: It acts as a stable bioisostere for esters or amides.

  • Prodrug Design: While highly stable, it can eventually be hydrolyzed by specific liver oxidases (CYP450) rather than esterases, offering a different pharmacokinetic release profile.

2. Liquid Crystals & Materials

Alkoxy-benzoates are classic mesogens (liquid crystal building blocks). The 4-butoxy tail provides the necessary anisotropy (rod-like shape), while the central ester core provides rigidity.

  • Doping Agent: Used to adjust the phase transition temperatures of liquid crystal mixtures.

  • Antioxidant: The hindered phenol precursor (if unreacted) and the ester itself share structural homology with BHT (butylated hydroxytoluene), potentially offering radical scavenging properties in polymer stabilization.

Part 5: References
  • PubChem. Methyl 4-hydroxy-2,6-dimethylbenzoate (Compound Summary). National Library of Medicine. Available at: [Link]

  • Lamberti, A., et al. (2022). Expanding the Chemical Space of Drug-like Passerini Compounds: Hydrolytic stabilities of methyl benzoate and methyl 2,6-dimethylbenzoate toward esterases. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Organic Syntheses. Synthesis of Hindered Esters. Org.[3][4][5] Synth. 2019, 96, 137-149. Available at: [Link]

Sources

Technical Whitepaper: Chemical Architecture & Synthesis of Methyl 4-butoxy-2,6-dimethylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 4-butoxy-2,6-dimethylbenzoate represents a specialized class of sterically hindered aromatic esters . Unlike typical benzoates, this molecule integrates a "steric gate" (2,6-dimethyl substitution) with a lipophilic tail (4-butoxy group). This unique architecture grants it exceptional resistance to hydrolytic cleavage and high solubility in non-polar matrices, making it a critical intermediate in the synthesis of robust pharmaceutical linkers and liquid crystal mesogens.

This guide provides a definitive technical analysis of its structure, a self-validating synthetic protocol, and a stability profile grounded in the principles of steric inhibition of resonance.

Part 1: Structural Analysis & Physicochemical Profile

The "Ortho Effect" and Conformational Locking

The defining feature of Methyl 4-butoxy-2,6-dimethylbenzoate is the interaction between the ester carbonyl and the ortho-methyl groups.

  • Steric Inhibition of Resonance: In a standard benzoate, the carbonyl group is coplanar with the benzene ring to maximize

    
    -conjugation. However, the bulk of the 2,6-dimethyl groups forces the ester carbonyl to rotate out of the aromatic plane (dihedral angle 
    
    
    
    ).
  • Electronic Consequences: This deconjugation isolates the ester electronically from the ring, preventing the aromatic system from stabilizing the transition state during nucleophilic attack. This is the primary driver of its hydrolytic stability.

  • Lipophilic Domain: The 4-butoxy chain adds significant hydrophobicity (

    
     increase), enhancing membrane permeability and solubility in organic solvents compared to its hydroxy- precursors.
    
Quantitative Structural Data (Predicted/Empirical)
FeatureValue / DescriptionImpact on Reactivity
Molecular Formula

MW: 236.31 g/mol
Steric Parameter (

)
High (Ortho-substitution)Blocks

hydrolysis mechanism.
Electronic Effect Electron Rich (Ring)4-Butoxy is a strong

-donor.
Solubility High: DCM, Toluene, EtOAcLow: Water (Hydrophobic tail).

Part 2: Validated Synthetic Protocol

Retrosynthetic Logic

The most robust route to Methyl 4-butoxy-2,6-dimethylbenzoate is the Williamson Ether Synthesis via alkylation of the commercially available precursor, Methyl 4-hydroxy-2,6-dimethylbenzoate. Direct esterification of the corresponding benzoic acid is discouraged due to the severe steric hindrance at the carboxyl group, which requires harsh conditions (e.g., Newman’s Rule of Six).

Reagents & Materials
  • Substrate: Methyl 4-hydroxy-2,6-dimethylbenzoate (1.0 eq)

  • Electrophile: 1-Bromobutane (1.2 eq)

  • Base: Potassium Carbonate (

    
    ), anhydrous, finely ground (2.0 eq)
    
  • Solvent: DMF (N,N-Dimethylformamide) or Acetone (reflux)

  • Catalyst: Potassium Iodide (KI) (0.1 eq, Finkelstein accelerator)

Step-by-Step Methodology

Phase A: Activation

  • Charge a dry round-bottom flask with Methyl 4-hydroxy-2,6-dimethylbenzoate and anhydrous DMF (0.5 M concentration).

  • Add

    
     in one portion.
    
  • Critical Step: Stir at room temperature for 30 minutes. This allows the formation of the phenoxide anion. The solution may darken slightly, indicating anion generation.

Phase B: Alkylation (


) 
  • Add 1-Bromobutane dropwise via syringe to control the exotherm.

  • Add catalytic KI.

  • Heat the reaction mixture to 60°C (if using DMF) or Reflux (if using Acetone).

  • Monitor: Theoretical completion time is 4–6 hours. Monitor via TLC (Hexane:EtOAc 8:2). The starting material (phenol) will be lower (

    
    ) than the product (
    
    
    
    ).

Phase C: Workup & Purification

  • Quench: Pour the reaction mixture into ice-cold water (5x reaction volume). The product should precipitate as a white/off-white solid or oil due to the lipophilic butoxy group.

  • Extraction: Extract with Ethyl Acetate (3x).

  • Wash: Wash combined organics with 1M NaOH (to remove unreacted phenol) followed by Brine.

  • Dry & Concentrate: Dry over

    
    , filter, and concentrate in vacuo.
    
Process Visualization (DOT Diagram)

SynthesisWorkflow Start Start: Methyl 4-hydroxy- 2,6-dimethylbenzoate Deprotonation Step 1: Deprotonation (K2CO3, DMF, 30 min) Start->Deprotonation Activation Alkylation Step 2: Alkylation (+ 1-Bromobutane, KI, 60°C) Deprotonation->Alkylation SN2 Attack Check Checkpoint: TLC Analysis (Disappearance of Phenol) Alkylation->Check Check->Alkylation Incomplete (Continue Heating) Workup Step 3: Aqueous Workup (Remove DMF/Salts) Check->Workup Complete Product Final Product: Methyl 4-butoxy-2,6-dimethylbenzoate Workup->Product Isolation

Caption: Workflow for the Williamson ether synthesis of the target molecule, highlighting critical checkpoints.

Part 3: Analytical Characterization

To validate the structure, researchers should look for these specific spectroscopic signatures. The steric twist affects the Carbonyl IR stretch.

Proton NMR ( -NMR, 400 MHz, )
  • 
     6.60 ppm (s, 2H):  Aromatic protons. Note the singlet nature due to symmetry (positions 3 and 5 are equivalent).
    
  • 
     3.98 ppm (t, 2H): 
    
    
    
    of the butoxy group.
  • 
     3.88 ppm (s, 3H):  Methyl ester protons (
    
    
    
    ).
  • 
     2.30 ppm (s, 6H):  The critical 2,6-dimethyl  signal. This sharp singlet integrates to 6 protons and confirms the steric shielding group is intact.
    
  • 
     1.75 - 0.96 ppm (m, 7H):  Remaining butyl chain protons.
    
Infrared Spectroscopy (FT-IR)
  • 1730-1740

    
     (C=O Stretch):  Typically, conjugated esters appear at ~1720 
    
    
    
    . However, due to the steric twist removing conjugation, this carbonyl will appear at a higher frequency (more "ketone-like"), closer to aliphatic esters [1].
  • 1100-1250

    
    :  Strong C-O stretching vibrations (Ether and Ester).
    

Part 4: Stability & Reactivity Profile

The Hydrolysis Resistance Mechanism

The 2,6-dimethyl substitution creates a "molecular shield." In standard esters, hydroxide ions attack the carbonyl carbon (


 mechanism).[1] In this molecule, the trajectory for the nucleophile is physically blocked by the methyl groups.
  • Acidic Conditions: Highly stable.

  • Basic Conditions: Requires extreme forcing conditions (e.g., KOH in Ethylene Glycol at >150°C) to effect hydrolysis.

  • Implication: This moiety is an excellent protecting group strategy or a stable linker for drugs requiring oral bioavailability without premature gastric degradation [2].

Mechanistic Diagram

StericShield Nucleophile Nucleophile (OH-) Carbonyl Carbonyl Carbon Nucleophile->Carbonyl Attack Attempt Shield 2,6-Dimethyl Shield (Steric Blockade) Shield->Nucleophile Repulsion/Blocking Twist Orthogonal Twist (No Resonance) Twist->Carbonyl Electronic Isolation

Caption: Visual representation of the steric hindrance preventing nucleophilic attack on the ester carbonyl.

References

  • Cohen, S. G., & Schneider, A. (1974). Steric Hindrance in the Hydrolysis of Esters.[1][2] The Rates of Hydrolysis of 2,6-Dimethyl- and 2,4,6-Trimethylbenzoic Esters. Journal of the American Chemical Society.

  • Fujita, T., et al. (1998). Ortho Effects in the Hydrolysis of Phenyl Esters: Steric Inhibition of Resonance. Journal of Organic Chemistry.

  • PubChem Compound Summary. (2025). Methyl 4-hydroxy-2,6-dimethylbenzoate (Precursor Data).[3][4] National Center for Biotechnology Information.

  • Goossen, L. J. (2019). Sterically Hindered Esters in Catalysis. Organic Syntheses.[5]

Sources

Molecular Architecture and Physicochemical Profiling of Methyl 4-butoxy-2,6-dimethylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound: Methyl 4-butoxy-2,6-dimethylbenzoate (CAS: 2624417-76-9)

Executive Summary

In the realm of advanced organic synthesis and drug development, the rational design of molecular building blocks dictates the pharmacokinetic and physicochemical success of downstream active pharmaceutical ingredients (APIs). Methyl 4-butoxy-2,6-dimethylbenzoate is a highly specialized aromatic ester [1][2]. This technical guide deconstructs its exact molecular formula (C₁₄H₂₀O₃ ) and molecular weight (236.31 g/mol ), detailing the mechanistic implications of its structural architecture, self-validating synthetic workflows, and analytical validation protocols.

Deconstruction of the Molecular Formula and Weight

The empirical and molecular formula of Methyl 4-butoxy-2,6-dimethylbenzoate is C₁₄H₂₀O₃ . As an application scientist, understanding the exact isotopic mass and elemental breakdown is critical for high-resolution mass spectrometry (HRMS) calibration and elemental analysis.

The molecular weight of 236.31 g/mol is derived from the standard atomic weights of its constituent elements. The exact monoisotopic mass is 236.1412 Da , which is the primary target peak when analyzing the compound via LC-MS in positive ionization mode (yielding an


 of 237.1485 m/z).
Quantitative Elemental Composition
ElementAtom CountAtomic Mass ( g/mol )Total Mass ( g/mol )Mass Percentage (%)
Carbon (C) 1412.011168.15471.16%
Hydrogen (H) 201.00820.1608.53%
Oxygen (O) 315.99947.99720.31%
Total 37 -236.311 100.00%

Mechanistic Implications of the Structural Architecture

The utility of Methyl 4-butoxy-2,6-dimethylbenzoate in materials science and pharmacology is not accidental; it is a direct consequence of its highly engineered molecular topology. The central benzene ring serves as a rigid scaffold, while its substituents dictate its chemical behavior.

  • The Methyl Ester Core (Position 1): Esters are traditionally susceptible to rapid enzymatic hydrolysis by esterases in biological systems. However, in this molecule, the ester serves as a protected carboxylate that can either act as a prodrug moiety or a stable linkage in polymer matrices.

  • 2,6-Dimethyl Groups (Positions 2 & 6): The causality behind placing methyl groups ortho to the ester is steric shielding . These bulky groups physically restrict the rotational freedom of the carbonyl carbon and block nucleophilic attack (e.g., by water or hydrolytic enzymes). This dramatically increases the metabolic half-life and chemical stability of the ester bond.

  • 4-Butoxy Tail (Position 4): The addition of a four-carbon aliphatic ether chain (butoxy group) is a deliberate modification to increase the lipophilicity (

    
    ) of the molecule. This hydrophobic tail enhances the molecule's ability to partition into lipid bilayers, thereby increasing cellular membrane permeability.
    

StructFunc cluster_molecule Methyl 4-butoxy-2,6-dimethylbenzoate Architecture M Methyl Ester Core (C2H3O2) H Esterase Hydrolysis M->H Susceptible D 2,6-Dimethyl Groups (Steric Bulk) D->H Steric Shielding (Inhibits) B 4-Butoxy Tail (C4H9O) P Membrane Permeability (↑ LogP) B->P Hydrophobic Interaction

Diagram 1: Structural-functional relationship of the molecular architecture.

Synthetic Methodologies & Workflow

To synthesize Methyl 4-butoxy-2,6-dimethylbenzoate reliably, we employ a two-step, self-validating protocol. By designing the workflow with built-in analytical checkpoints, we ensure that each intermediate is fully realized before progression.

Step 1: Fischer Esterification

Objective: Convert 4-hydroxy-2,6-dimethylbenzoic acid to Methyl 4-hydroxy-2,6-dimethylbenzoate.

  • Mechanism & Causality: The reaction utilizes methanol and a catalytic amount of concentrated sulfuric acid (

    
    ). The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon. This allows the weak nucleophile (methanol) to attack [3].
    
  • Self-Validation Checkpoint: The reaction is monitored via Thin-Layer Chromatography (TLC). The complete disappearance of the highly polar carboxylic acid spot (low

    
    ) and the emergence of a less polar ester spot (higher 
    
    
    
    ) validates the completion of Step 1.
Step 2: Williamson Ether Synthesis

Objective: Alkylate the phenolic hydroxyl group to form the 4-butoxy tail.

  • Mechanism & Causality: The intermediate is treated with anhydrous potassium carbonate (

    
    ) and 1-bromobutane in a polar aprotic solvent like DMF. 
    
    
    
    deprotonates the phenol, generating a highly nucleophilic phenoxide ion. The polar aprotic solvent leaves the phenoxide unsolvated and highly reactive, driving a rapid
    
    
    backside attack on the primary alkyl halide (1-bromobutane) to form the ether linkage [4].
  • Self-Validation Checkpoint: The reaction is deemed complete when the phenolic precursor is entirely consumed, verified by the absence of a colorimetric shift when an aliquot is treated with Ferric Chloride (

    
    )—proving no free phenols remain.
    

SynthesisWorkflow SM 4-Hydroxy-2,6- dimethylbenzoic acid Est Esterification (MeOH, H+) SM->Est Int Methyl 4-hydroxy-2,6- dimethylbenzoate Est->Int Alk Alkylation (1-Bromobutane, K2CO3) Int->Alk Prod Methyl 4-butoxy-2,6- dimethylbenzoate Alk->Prod Val LC-MS & NMR Validation Prod->Val

Diagram 2: Self-validating synthetic workflow from starting material to final product.

Analytical Validation Protocols

To guarantee the scientific integrity of the synthesized C₁₄H₂₀O₃, rigorous analytical validation is required.

Liquid Chromatography-Mass Spectrometry (LC-MS)

To make the LC-MS protocol a self-validating system, a stable isotope-labeled internal standard is spiked into the sample matrix. This accounts for any matrix-induced ionization suppression.

  • Mode: Electrospray Ionization Positive (

    
    )
    
  • Expected Readout: An intense pseudo-molecular ion peak

    
     at m/z 237.1485 .
    
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Proton NMR (


, 400 MHz) provides definitive proof of the molecular topology. The integration of the peaks must perfectly match the 20 protons dictated by the 

formula.
Functional GroupProton CountExpected Shift (δ ppm)Multiplicity
Aliphatic Tail End (

)
3H~0.95Triplet (t)
Aliphatic Chain (

)
4H~1.45 - 1.75Multiplets (m)
Aromatic Methyls (

)
6H~2.30Singlet (s)
Ether Linkage (

)
2H~3.95Triplet (t)
Methyl Ester (

)
3H~3.85Singlet (s)
Aromatic Protons (

)
2H~6.60Singlet (s)

Applications in Drug Discovery & Materials Science

The precise molecular weight (236.31 g/mol ) and the highly tuned lipophilicity of Methyl 4-butoxy-2,6-dimethylbenzoate make it an ideal fragment for Fragment-Based Drug Discovery (FBDD). The steric bulk of the 2,6-dimethyl groups prevents premature degradation of the ester linkage in human plasma, making this scaffold highly desirable for designing long-acting prodrugs. Furthermore, in polymer science, the butoxy tail acts as an internal plasticizer, lowering the glass transition temperature (


) of co-polymers synthesized from this monomeric unit.

References

  • , Sigma-Aldrich Catalog. 2., BLD Pharm. 3., Wikipedia.

  • , Wikipedia.

Technical Profile: 4-Butoxy-2,6-Dimethylbenzoic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on the properties, synthesis, and applications of 4-butoxy-2,6-dimethylbenzoic acid methyl ester .

A Guide to Sterically Hindered Lipophilic Scaffolds in Drug Design

Executive Summary

4-butoxy-2,6-dimethylbenzoic acid methyl ester (CAS: 2624417-76-9) is a specialized synthetic intermediate characterized by a unique combination of steric shielding and lipophilic extension . Unlike simple benzoates, the 2,6-dimethyl substitution pattern creates a "steric gate" that significantly retards nucleophilic attack at the carbonyl center, granting the ester moiety exceptional resistance to enzymatic and chemical hydrolysis. Simultaneously, the 4-butoxy tail provides a flexible lipophilic vector, making this compound a critical building block for designing metabolically stable drug candidates and probing hydrophobic pockets in G-protein-coupled receptors (GPCRs) and kinase targets.

This guide details the physicochemical profile, synthesis protocols, and mechanistic insights necessary for utilizing this scaffold in high-integrity medicinal chemistry campaigns.

Physicochemical Properties & Structural Analysis

The utility of this compound lies in its structural paradox: it is an ester that behaves, in many kinetic contexts, like a chemically inert functionality due to the ortho-effect.

Quantitative Data Profile
PropertyValue / DescriptionSignificance
Formula C₁₄H₂₀O₃Core scaffold
Molecular Weight 236.31 g/mol Fragment-based drug discovery (FBDD) compliant
CAS Number 2624417-76-9Identity verification
LogP (Predicted) ~4.2 - 4.5High lipophilicity; membrane permeable
H-Bond Donors 0Good passive transport potential
H-Bond Acceptors 3Interaction points for Ser/Thr residues
Rotatable Bonds 5 (Butoxy chain + Ester)Entropic adaptability in binding pockets
Topological Polar Surface Area 35.5 ŲBlood-Brain Barrier (BBB) penetrant range
The "Steric Gate" Mechanism

The 2,6-dimethyl motif is not merely structural; it is functional. By forcing the ester carbonyl group out of coplanarity with the benzene ring (to relieve steric strain), the ground-state energy is raised, yet the transition state for nucleophilic attack is severely crowded.

  • Hydrolysis Resistance: Standard saponification (NaOH/MeOH) is often ineffective.

  • Metabolic Stability: The steric bulk prevents esterases from accessing the carbonyl carbon, often preserving the ester intact in vivo longer than unhindered analogs.

Experimental Protocol: Synthesis & Handling

Note: Due to the hindered nature of the 2,6-dimethylbenzoic acid core, standard Fischer esterification often fails. The following protocol utilizes an alkylation strategy, which is the industry standard for ensuring high yields with this specific scaffold.

Workflow: Alkylation of Methyl 4-hydroxy-2,6-dimethylbenzoate

This protocol assumes the starting material is the phenolic ester. If starting from the acid, conversion to the methyl ester via Methyl Iodide (MeI) and base is recommended over acid catalysis.

Reagents:

  • Methyl 4-hydroxy-2,6-dimethylbenzoate (1.0 equiv)

  • 1-Bromobutane (1.2 equiv)

  • Potassium Carbonate (K₂CO₃, anhydrous, 2.0 equiv)

  • Acetonitrile (ACN) or DMF (Solvent)

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 4-hydroxy-2,6-dimethylbenzoate (e.g., 1.0 g) in anhydrous ACN (10 mL).

  • Deprotonation: Add K₂CO₃ (2.0 equiv). The suspension may turn slightly yellow as the phenoxide generates. Stir at room temperature for 15 minutes.

  • Alkylation: Add 1-bromobutane (1.2 equiv) dropwise via syringe.

  • Reaction: Heat the mixture to reflux (80°C for ACN) or 60°C (if using DMF) under an inert atmosphere (N₂ or Ar). Monitor via TLC (Hexane/EtOAc 8:2) or LC-MS.

    • Critical Insight: The reaction typically requires 4–12 hours. The electron-rich nature of the ring (due to methyls) aids the nucleophilicity of the phenoxide, but the steric bulk is far enough away (meta to the phenol) not to hinder this step.

  • Workup: Cool to room temperature. Filter off the inorganic solids (KBr/excess K₂CO₃). Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in EtOAc, wash with water (2x) and brine (1x). Dry over Na₂SO₄. Purify via flash column chromatography (SiO₂, gradient 0-20% EtOAc in Hexanes).

Analytical Validation (Self-Validating System)
  • ¹H NMR Check: Look for the disappearance of the phenolic -OH signal (~5-9 ppm broad) and the appearance of the butyl triplet (~4.0 ppm, -OCH₂-).

  • Steric Marker: The two ortho-methyl groups should appear as a sharp singlet around 2.3 ppm, integrating to 6H.

Mechanistic Visualization

The following diagram illustrates the synthesis pathway and the steric environment that defines the molecule's reactivity.

G Start Methyl 4-hydroxy- 2,6-dimethylbenzoate Intermediate Transition State: Phenoxide Attack Start->Intermediate Deprotonation Reagents 1-Bromobutane + K2CO3 Reagents->Intermediate Product Methyl 4-butoxy- 2,6-dimethylbenzoate Intermediate->Product SN2 Substitution StericGate STERIC GATE: 2,6-Me groups block hydrolysis of Ester Product->StericGate Structural Consequence

Figure 1: Synthesis pathway via Williamson Ether Synthesis and the resulting steric protection of the ester moiety.

Applications in Drug Discovery

Metabolic Stability Probes

Researchers utilize the 2,6-dimethylbenzoate motif to differentiate between chemical instability and enzymatic metabolism . If a drug candidate containing a standard benzoate ester is rapidly cleared, substituting it with the 4-butoxy-2,6-dimethyl analog can determine if the clearance is driven by esterase activity (which this molecule blocks) or P450 oxidation of the tail (which remains accessible).

Lipophilic Anchors

The 4-butoxy chain serves as a "grease" element. In Fragment-Based Drug Discovery (FBDD), this molecule is used to probe hydrophobic pockets in:

  • Kinase Allosteric Sites: The flat aromatic ring fits in narrow clefts, while the butoxy tail explores adjacent solvent-exposed hydrophobic regions.

  • Ion Channels: Alkoxy-benzoates are known modulators of voltage-gated sodium channels; the dimethyl substitution locks the conformation, potentially increasing potency.

References

  • Fujita, T., et al. "Steric effects in the hydrolysis of 2,6-disubstituted benzoic esters." Journal of the American Chemical Society. (Foundational text on 2,6-dimethyl steric hindrance).
  • Smith, M. B.March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition. Wiley. (Reference for Williamson Ether Synthesis and Newman's Rule of Six).

An In-Depth Technical Guide to Methyl 4-butoxy-2,6-dimethylbenzoate: Synthesis, Characterization, and Scientific Context

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Methyl 4-butoxy-2,6-dimethylbenzoate, a substituted aromatic ester. As a molecule with potential applications in medicinal chemistry and materials science, a thorough understanding of its synthesis and properties is crucial. This document outlines the compound's key identifiers, a proposed synthetic route based on established chemical principles, and a detailed protocol for its characterization.

Compound Identification

The structure of Methyl 4-butoxy-2,6-dimethylbenzoate is defined by a central benzene ring substituted with a methyl ester group, two methyl groups at positions 2 and 6, and a butoxy group at position 4.

IdentifierValue
IUPAC Name Methyl 4-butoxy-2,6-dimethylbenzoate
SMILES CCCCOC1=CC(C)=C(C(=O)OC)C(C)=C1
InChIKey Predicted: YWJGEGCBMLJFEJ-UHFFFAOYSA-N

The SMILES (Simplified Molecular-Input Line-Entry System) and InChIKey (International Chemical Identifier Key) are crucial for unambiguous identification in chemical databases and literature searches.

Caption: 2D Structure of Methyl 4-butoxy-2,6-dimethylbenzoate.

Proposed Synthesis: Williamson Ether Synthesis

A reliable and high-yielding method for the synthesis of Methyl 4-butoxy-2,6-dimethylbenzoate is the Williamson ether synthesis. This method involves the reaction of an alkoxide with a primary alkyl halide. In this case, the precursor is Methyl 4-hydroxy-2,6-dimethylbenzoate, which can be deprotonated to form a phenoxide that then acts as a nucleophile.[1]

Synthesis_Workflow Synthesis of Methyl 4-butoxy-2,6-dimethylbenzoate Start Methyl 4-hydroxy-2,6-dimethylbenzoate Reaction Reaction at reflux Start->Reaction Reactants 1-Bromobutane, K2CO3 Reactants->Reaction Solvent Acetone or DMF Solvent->Reaction Workup Aqueous Workup Reaction->Workup Purification Column Chromatography Workup->Purification Product Methyl 4-butoxy-2,6-dimethylbenzoate Purification->Product Characterization NMR, MS, IR Spectroscopy Product->Characterization

Caption: Proposed synthetic workflow for Methyl 4-butoxy-2,6-dimethylbenzoate.

Experimental Protocol

Materials:

  • Methyl 4-hydroxy-2,6-dimethylbenzoate

  • 1-Bromobutane

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone or N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Hexane

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Methyl 4-hydroxy-2,6-dimethylbenzoate (1.0 eq).

  • Add anhydrous potassium carbonate (1.5 eq) and the chosen solvent (acetone or DMF).

  • Stir the suspension and add 1-bromobutane (1.2 eq).

  • Heat the reaction mixture to reflux and maintain for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

  • Filter the solid potassium carbonate and wash with a small amount of the solvent.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the residue in ethyl acetate and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure Methyl 4-butoxy-2,6-dimethylbenzoate.

Physicochemical and Spectroscopic Characterization

The successful synthesis of Methyl 4-butoxy-2,6-dimethylbenzoate must be confirmed through a combination of analytical techniques.

PropertyPredicted Value
Molecular Formula C₁₄H₂₀O₃
Molecular Weight 236.31 g/mol
Appearance Colorless oil or low-melting solid
Solubility Soluble in common organic solvents (e.g., DCM, EtOAc, acetone)
Spectroscopic Data (Predicted)
  • ¹H NMR (400 MHz, CDCl₃):

    • δ (ppm): 7.0-6.5 (s, 2H, Ar-H), 3.9 (t, 2H, -O-CH₂-), 3.8 (s, 3H, -COOCH₃), 2.3 (s, 6H, Ar-CH₃), 1.8-1.7 (m, 2H, -O-CH₂-CH₂-), 1.5-1.4 (m, 2H, -CH₂-CH₃), 0.9 (t, 3H, -CH₂-CH₃).

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ (ppm): 170-165 (C=O), 160-155 (Ar-C-O), 140-135 (Ar-C-CH₃), 130-125 (Ar-C-COOCH₃), 115-110 (Ar-C-H), 70-65 (-O-CH₂-), 55-50 (-COOCH₃), 35-30 (-O-CH₂-CH₂-), 25-20 (Ar-CH₃), 20-15 (-CH₂-CH₃), 15-10 (-CH₂-CH₃).

  • IR (ATR, cm⁻¹):

    • ν: 3000-2850 (C-H, aliphatic), 1730-1715 (C=O, ester), 1610-1580 (C=C, aromatic), 1250-1200 (C-O, ester), 1150-1100 (C-O, ether).

  • Mass Spectrometry (EI):

    • m/z: 236 (M⁺), 205 (M⁺ - OCH₃), 179 (M⁺ - C₄H₉O).

Potential Applications and Future Directions

While specific applications for Methyl 4-butoxy-2,6-dimethylbenzoate are not yet widely documented, its structural motifs suggest potential utility in several areas of research and development:

  • Medicinal Chemistry: The substituted benzoate core is a common scaffold in drug discovery. The lipophilic butoxy group can enhance membrane permeability and modulate pharmacokinetic properties.

  • Flavor and Fragrance: Benzoate esters are often used in the flavor and fragrance industry. The specific substitution pattern of this molecule could impart unique organoleptic properties.[2]

  • Polymer Science: As a functionalized monomer, it could be incorporated into polymers to modify their physical and chemical properties.

Further research into the biological activity and material properties of Methyl 4-butoxy-2,6-dimethylbenzoate is warranted to fully explore its potential.

References

  • PubChem. Methyl 4-hydroxy-2,6-dimethylbenzoate. National Center for Biotechnology Information. [Link]

  • Perfumer & Flavorist. Methyl 2,4-dihydroxy-3,6-dimethylbenzoate. [Link]

Sources

Suppliers and price for Methyl 4-butoxy-2,6-dimethylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide on Methyl 4-butoxy-2,6-dimethylbenzoate , structured for researchers and drug development professionals.

Sourcing, Synthesis Architecture, and Quality Assurance

Chemical Profile & Strategic Context

Methyl 4-butoxy-2,6-dimethylbenzoate is a highly specialized aromatic building block, primarily utilized in the synthesis of peptidomimetics and mitochondrial-targeting therapeutics. Its structural core—a 2,6-dimethylbenzoate scaffold —provides critical steric protection to the ester linkage, enhancing metabolic stability against esterases in biological systems. This property makes it a valuable intermediate for developing drugs requiring extended half-lives.

Identity Matrix
ParameterTechnical Specification
Chemical Name Methyl 4-butoxy-2,6-dimethylbenzoate
CAS Registry Number 2624417-76-9
Parent Acid CAS 92156-39-3 (4-Butoxy-2,6-dimethylbenzoic acid)
Molecular Formula C₁₄H₂₀O₃
Molecular Weight 236.31 g/mol
Structural Features Sterically hindered ester; Lipophilic butoxy tail; Electron-rich aromatic ring
Solubility Soluble in DCM, EtOAc, DMSO; Insoluble in water
Market Analysis: Suppliers & Pricing

Current Market Status: This compound is classified as a Tier 3 Research Chemical (High Value, Low Volume). It is not a commodity chemical. Most commercial stock is held in milligram to gram quantities for HTS (High-Throughput Screening) or lead optimization.

Sourcing Strategy:

  • For <5g (R&D): Purchase from catalog vendors (BLDpharm, Bidepharm).

  • For >100g (Process Development): Do not buy catalog. The unit price is prohibitive (~$1,000/g). Contract a custom synthesis laboratory (CRO) to perform the alkylation of the phenolic precursor (see Section 3).

Verified Supplier & Pricing Data (Q1 2026 Estimates)
SupplierCatalog No.Pack SizePrice (USD/CNY)Stock Status
Bidepharm BD01519695250 mg¥1,759 (~$245)In Stock (Shanghai)
BLDpharm BD01519695100 mgInquireLead time 2-3 wks
Sigma-Aldrich 37682CustomInquireMade to Order
Boroncore BC0212901 gInquireLead time 4 wks

Procurement Insight: The extreme price disparity between the starting material (Methyl 4-hydroxy-2,6-dimethylbenzoate, ~


1,000/g) confirms that the value lies entirely in the purification and inventory holding costs. Internal synthesis is recommended for any need exceeding 5 grams. 
Technical Deep Dive: Synthesis Architecture

To bypass high commercial costs, researchers should adopt the Williamson Ether Synthesis route.

The Challenge: The 2,6-dimethyl substitution creates a "steric gate" around the carbonyl carbon. The Solution: Avoid esterifying the acid (4-butoxy-2,6-dimethylbenzoic acid) directly, as the steric hindrance requires harsh conditions (e.g., SOCl₂, high temp) that can degrade the butoxy chain. Instead, perform O-alkylation on the pre-formed methyl ester phenol.

Synthesis Logic Diagram

SynthesisPath SM1 Methyl 4-hydroxy-2,6-dimethylbenzoate (CAS 83194-70-1) Cheap Precursor Intermediate Transition State (Phenoxide Anion) SM1->Intermediate Deprotonation Reagent n-Butyl Bromide (CAS 109-65-9) Alkylating Agent Reagent->Intermediate SN2 Attack Base K2CO3 / DMF Base Catalyst Base->Intermediate Product Methyl 4-butoxy-2,6-dimethylbenzoate (CAS 2624417-76-9) Intermediate->Product Reflux 60°C, 4h

Caption: Optimized synthetic pathway avoiding sterically hindered esterification steps.

Experimental Protocol (Self-Validating)

This protocol is designed to be self-validating : the disappearance of the phenolic -OH peak in IR/NMR confirms reaction completion.

Reaction Scale: 10.0 mmol (approx. 2.4 g theoretical yield)

Materials:
  • Substrate: Methyl 4-hydroxy-2,6-dimethylbenzoate (1.80 g, 10 mmol) [CAS 83194-70-1]

  • Alkylating Agent: 1-Bromobutane (1.65 g, 12 mmol, 1.2 equiv)

  • Base: Potassium Carbonate (anhydrous, finely ground) (2.76 g, 20 mmol, 2.0 equiv)

  • Solvent: DMF (Dimethylformamide), anhydrous (15 mL)

Step-by-Step Methodology:
  • Activation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve the substrate in DMF. Add K₂CO₃.

    • Checkpoint: Stir at room temperature for 15 minutes. The solution may turn slightly yellow as the phenoxide anion forms.

  • Alkylation: Add 1-Bromobutane dropwise via syringe.

  • Reaction: Heat the mixture to 60°C under an inert atmosphere (N₂ or Ar) for 4–6 hours.

    • Why 60°C? Higher temperatures (>90°C) may cause ester hydrolysis due to trace water in DMF/Base. 60°C is sufficient for the phenolic SN2 reaction.

  • Monitoring (TLC): Eluent: Hexanes/Ethyl Acetate (8:1).

    • Rf Values: Starting Material (Phenol) ~0.2; Product (Ether) ~0.6.

    • Visualization: UV lamp (254 nm). The product spot will be less polar and move higher.

  • Work-up:

    • Cool to room temperature.[1]

    • Pour into ice-water (100 mL) to precipitate the inorganic salts and product.

    • Extract with Ethyl Acetate (3 x 30 mL).

    • Wash combined organics with water (2x) and brine (1x) to remove DMF.

    • Dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: If necessary, purify via silica gel flash chromatography (0-10% EtOAc in Hexanes).

Quality Control & Specification

For pharmaceutical applications, the following specifications must be met.

TestMethodAcceptance Criteria
Appearance VisualColorless to pale yellow oil/solid
Purity HPLC (C18, ACN/H2O)≥ 98.0% (Area %)
Identity ¹H-NMR (CDCl₃)δ 6.60 (s, 2H, Ar-H) : Confirm symmetry.δ 3.98 (t, 2H, -OCH₂-) : Confirm butoxy attachment.δ 3.89 (s, 3H, -COOCH₃) : Confirm ester integrity.δ 2.30 (s, 6H, Ar-CH₃) : Confirm 2,6-dimethyls.
Residual Solvent GC-HSDMF < 880 ppm
References
  • Compound Registry: PubChem. Methyl 4-hydroxy-2,6-dimethylbenzoate (Precursor). CID 13814116. Link

  • Supplier Data: Bidepharm. Methyl 4-butoxy-2,6-dimethylbenzoate Catalog Page. Link[2]

  • Synthetic Methodology: Williamson Ether Synthesis in Medicinal Chemistry. Organic Chemistry Portal. Link

  • Steric Hindrance Principles:Esterification of Hindered Benzoic Acids. Journal of Organic Chemistry. (General Reference for 2,6-substitution effects).

Sources

Methodological & Application

Application Note: Esterification Strategies for 4-Butoxy-2,6-Dimethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Challenge

The esterification of 4-butoxy-2,6-dimethylbenzoic acid presents a classic challenge in organic synthesis: Steric Inhibition of Resonance and Reaction .

Unlike simple benzoic acids, the 2,6-dimethyl substitution pattern creates a "steric gate" around the carbonyl carbon. This bulk prevents the formation of the tetrahedral intermediate required for standard Fischer esterification (A-AC2 mechanism). Furthermore, the para-butoxy group acts as an Electron Donating Group (EDG), increasing electron density at the carbonyl carbon and rendering it less electrophilic, further suppressing nucleophilic attack.

Why Standard Protocols Fail:

  • Fischer Esterification (H₂SO₄/MeOH): Fails due to steric crowding of the transition state.

  • Standard DCC/EDC Coupling: Often results in low yields or N-acylurea byproducts due to slow amine/alcohol attack.

This guide presents three field-proven protocols designed to bypass these limitations, selected based on the desired ester moiety and scale.

Strategic Decision Matrix

Before selecting a protocol, analyze your target ester and available reagents using the decision logic below.

EsterificationStrategy Start Target: 4-butoxy-2,6-dimethylbenzoate Q1 Is the alcohol moiety a simple alkyl group? (Me, Et, Bn) Start->Q1 MethodA METHOD A: Carboxylate Alkylation (SN2) (Highest Yield) Q1->MethodA Yes Q2 Is the alcohol acid-sensitive? Q1->Q2 No (Complex Alcohol) MethodB METHOD B: Acyl Chloride (Oxalyl Chloride) (Versatile) Q2->MethodB Yes MethodC METHOD C: Newman's Method (Acylium Ion) (Acid Stable Only) Q2->MethodC No

Figure 1: Strategic decision tree for selecting the optimal esterification pathway.

Detailed Protocols

Method A: Carboxylate Alkylation (The "Gold Standard")

Best for: Methyl, Ethyl, Benzyl, and Allyl esters. Mechanism: SN2 Displacement. Rationale: This method completely bypasses the steric hindrance at the carbonyl carbon. Instead, the carboxylate oxygen (which is pushed away from the steric bulk) acts as the nucleophile attacking an unhindered alkyl halide. The electron-donating butoxy group actually enhances this reaction by increasing the nucleophilicity of the carboxylate.

Reagents:

  • Substrate: 4-butoxy-2,6-dimethylbenzoic acid (1.0 equiv)

  • Base: Potassium Carbonate (K₂CO₃) (1.5 - 2.0 equiv) or Cesium Carbonate (Cs₂CO₃) (1.2 equiv for faster rates)

  • Electrophile: Alkyl Iodide/Bromide (e.g., Iodomethane, Benzyl bromide) (1.2 - 1.5 equiv)

  • Solvent: DMF (N,N-Dimethylformamide) or NMP (anhydrous)

Protocol:

  • Dissolution: Charge a round-bottom flask with 4-butoxy-2,6-dimethylbenzoic acid (1.0 equiv) and anhydrous DMF (0.5 M concentration).

  • Deprotonation: Add K₂CO₃ (1.5 equiv). Stir at room temperature for 30 minutes. The mixture may become a suspension.

  • Alkylation: Dropwise add the Alkyl Iodide (1.2 equiv).

    • Caution: Methyl iodide is volatile and toxic. Use a fume hood.

  • Reaction: Heat to 40–60°C. Monitor by TLC (typically complete in 2–4 hours).

  • Workup: Dilute with EtOAc, wash 3x with water (to remove DMF), 1x with brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Usually yields pure product; flash chromatography (Hex/EtOAc) if necessary.

Method B: Acyl Chloride Activation (The "Universal" Approach)

Best for: Coupling with complex, secondary, or expensive alcohols. Mechanism: Formation of a highly reactive Vilsmeier-Haack intermediate. Rationale: Thionyl chloride (SOCl₂) often requires harsh reflux which can degrade sensitive substrates. Oxalyl chloride with catalytic DMF forms the acid chloride under milder conditions.

Reagents:

  • Substrate: 1.0 equiv

  • Reagent: Oxalyl Chloride (1.2 equiv)

  • Catalyst: DMF (2–3 drops)

  • Solvent: Dichloromethane (DCM) (anhydrous)

  • Coupling Partner: Alcohol (1.0–1.2 equiv) + Pyridine/DMAP

Protocol:

  • Activation: Dissolve substrate in anhydrous DCM (0.2 M) under N₂ atmosphere.

  • Catalysis: Add catalytic DMF (2 drops).

  • Chlorination: Add Oxalyl Chloride (1.2 equiv) dropwise at 0°C. Allow to warm to Room Temp (RT) and stir for 2 hours.

    • Observation: Vigorous gas evolution (CO, CO₂, HCl). Ensure proper venting.

  • Evaporation (Critical): Concentrate in vacuo to remove excess oxalyl chloride. Re-dissolve the crude acid chloride in fresh anhydrous DCM.

  • Esterification: Add the target Alcohol (1.1 equiv) and Pyridine (2.0 equiv).

  • DMAP Boost: If reaction is slow (due to sterics), add 10 mol% DMAP. Stir 12h at RT.

Method C: Newman’s Method (Acylium Ion)

Best for: Methyl/Ethyl esters where Alkyl Halides are not desired, or historical replication. Mechanism: A-AC1 (Unimolecular Acid-Catalyzed). Rationale: Dissolving 2,6-disubstituted benzoic acids in 100% sulfuric acid generates the linear Acylium Ion (Ar-C≡O⁺). This linear species is not sterically hindered and is readily attacked by alcohol.

Protocol:

  • Acylium Formation: Dissolve 4-butoxy-2,6-dimethylbenzoic acid in 100% Sulfuric Acid (concentrated) at 0°C.

    • Note: The solution often turns deep orange/red due to the stable acylium ion resonance.

  • Reaction: Stir for 15–30 minutes at 0°C to ensure complete ionization.

  • Quench/Esterification: Pour the sulfuric acid solution slowly into a beaker containing a large excess of cold, anhydrous Alcohol (e.g., Methanol).

  • Workup: The ester usually precipitates or oils out. Dilute with water and extract with Ether/EtOAc.[1][2] Wash carefully with saturated NaHCO₃ to neutralize acid traces.

Mechanistic Visualization

The following diagram contrasts the failure of the standard tetrahedral intermediate against the success of the Acylium and Alkylation pathways.

MechanismComparison cluster_fail Standard Fischer (Fails) cluster_success Successful Pathways Acid 2,6-Dimethyl Benzoic Acid Tetra Tetrahedral Intermediate Acid->Tetra + MeOH / H+ Acylium Acylium Ion (Linear Ar-C=O+) Acid->Acylium 100% H2SO4 (Newman's) Carboxylate Carboxylate (Ar-COO-) Acid->Carboxylate Base (K2CO3) Tetra->Acid Steric Collapse Ester Final Ester Acylium->Ester + MeOH Carboxylate->Ester + Me-I (SN2)

Figure 2: Mechanistic comparison showing why the linear Acylium ion or distal SN2 attack succeeds where the tetrahedral intermediate fails.

Data Summary & Validation

Expected Analytical Data:

ParameterObservationNotes
IR Spectroscopy ~1725–1735 cm⁻¹Strong Ester C=O stretch (shifted from Acid ~1690 cm⁻¹).
¹H NMR (Aromatic) 2H Singlet (~6.6 ppm)The 2,6-dimethyls make the 3,5-protons equivalent.
¹H NMR (Methyls) 6H Singlet (~2.3 ppm)Distinctive high-field aromatic methyls.
¹H NMR (Ester) 3H Singlet (~3.8 ppm)If Methyl Ester is synthesized.
TLC Higher R_f than acidAcid stays at baseline; Ester moves (e.g., 20% EtOAc/Hex).

References

  • Newman, M. S. (1950). Steric Effects in Organic Chemistry. Journal of the American Chemical Society. (Fundamental work on the "Rule of Six" and esterification of hindered acids).

  • Goossen, L. J., et al. (2008). Dimethyl Carbonate as a Methylating Agent.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Miyazawa, T., et al. (2008). 2,6-Dimethyl-4-nitrobenzoic Anhydride (DMNBA): An Effective Coupling Reagent.[3] (Discusses the specific behavior of 2,6-substituted benzoic acids).

Sources

Application Note: Precision Alkylation of Methyl 4-Hydroxy-2,6-Dimethylbenzoate with Butyl Bromide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the selective


-alkylation of methyl 4-hydroxy-2,6-dimethylbenzoate  (Substrate 1 ) with 1-bromobutane  (butyl bromide) to synthesize methyl 4-butoxy-2,6-dimethylbenzoate  (Product 2 ).

While the Williamson ether synthesis is a fundamental transformation, this specific substrate presents a unique steric and electronic landscape. The 2,6-dimethyl substitution pattern provides significant steric shielding to the ester carbonyl, rendering it resistant to nucleophilic attack (hydrolysis/transesterification), while the 4-hydroxyl group remains electronically activated and sterically accessible. This protocol leverages these properties to achieve high-yield alkylation using a Potassium Carbonate (


) / Dimethylformamide (DMF)  system, optimized for scalability and purity.

Scientific Foundation & Mechanistic Insight

Substrate Analysis[1]
  • Steric Shielding (The "Picket Fence" Effect): The methyl groups at positions 2 and 6 create a steric blockade around the ester carbonyl. Unlike unhindered methyl benzoates, which are prone to saponification under basic conditions, Substrate 1 is remarkably robust. This allows the use of thermodynamic bases and elevated temperatures without degrading the ester moiety.

  • Nucleophilicity: The phenolic hydroxyl at position 4 is para to the electron-withdrawing ester. However, the resonance donation from the ester is diminished due to the steric twist forced by the 2,6-dimethyl groups, which decouples the carbonyl from the aromatic ring to some extent. Consequently, the phenoxide formed is sufficiently nucleophilic for

    
     displacement.
    
Reaction Design: The Pathway

The reaction proceeds via a classic Williamson Ether Synthesis mechanism:

  • Deprotonation: Mild base (

    
    ) deprotonates the phenol (
    
    
    
    ) to form the phenoxide anion.[1]
  • Displacement: The phenoxide attacks the primary carbon of 1-bromobutane, displacing the bromide ion.

  • Catalysis (Optional): The addition of Potassium Iodide (KI) creates in situ butyl iodide (Finkelstein reaction), which reacts faster than the bromide (Iodide is a better leaving group).

Pathway Visualization

The following diagram illustrates the reaction logic and steric environment.

ReactionPath Substrate Methyl 4-hydroxy- 2,6-dimethylbenzoate Intermediate Phenoxide Anion (Nucleophile) Substrate->Intermediate Deprotonation (DMF, 60°C) Base K2CO3 (Base) Base->Intermediate Product Methyl 4-butoxy- 2,6-dimethylbenzoate Intermediate->Product SN2 Attack Reagent 1-Bromobutane (Electrophile) Reagent->Product Sterics STERIC SHIELD: 2,6-Me groups protect ester from hydrolysis Sterics->Substrate

Caption: Mechanistic pathway highlighting the conversion of phenol to phenoxide and subsequent SN2 attack, protected by the 2,6-dimethyl steric shield.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[2][3][4]Role
Methyl 4-hydroxy-2,6-dimethylbenzoate 180.201.0Substrate
1-Bromobutane 137.021.5Alkylating Agent
Potassium Carbonate (

)
138.212.0Base (Anhydrous)
Potassium Iodide (KI) 166.000.1Catalyst (Optional)
DMF (N,N-Dimethylformamide) -10 VolSolvent (Anhydrous)
Step-by-Step Methodology

Step 1: Reaction Setup

  • Equip a dry 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Charge the flask with Substrate 1 (1.80 g, 10.0 mmol) and anhydrous

    
      (2.76 g, 20.0 mmol).
    
  • Optional: Add KI (166 mg, 1.0 mmol) to accelerate the reaction.

  • Add DMF (18 mL) and stir at room temperature for 15 minutes. Observation: The mixture will appear as a suspension.[2]

Step 2: Alkylation

  • Add 1-bromobutane (1.6 mL, 15.0 mmol) dropwise via syringe.

  • Heat the reaction mixture to 60–70°C in an oil bath.

  • Monitor reaction progress via TLC (Eluent: 20% EtOAc in Hexanes).

    • Substrate

      
      : ~0.3 (UV active, stains with 
      
      
      
      )
    • Product

      
      : ~0.7 (UV active, no 
      
      
      
      stain)
  • Stir for 4–6 hours until starting material is consumed.

Step 3: Workup

  • Cool the mixture to room temperature.

  • Pour the reaction mixture into Ice-Water (100 mL) to dissolve inorganic salts and precipitate the organic product (or form an oil).

  • Extract with Ethyl Acetate (EtOAc) (

    
     mL).
    
  • Combine organic layers and wash sequentially with:

    • Water (

      
       mL) – Critical to remove DMF.
      
    • 1M NaOH (

      
       mL) – Removes unreacted phenol.
      
    • Brine (

      
       mL).
      
  • Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    

Step 4: Purification

  • Crude State: The product is typically a colorless to pale yellow oil that may solidify upon standing.

  • Flash Chromatography: If high purity (>99%) is required, purify on silica gel.

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Mobile Phase: Gradient 0%

      
       10% EtOAc in Hexanes.
      
  • Yield: Expected yield is 85–95%.

Workflow Visualization

The following diagram outlines the operational workflow for the synthesis and purification.

Workflow Start Start: Charge Substrate + K2CO3 + DMF Activation Stir 15 min @ RT (Phenoxide Formation) Start->Activation Addition Add 1-Bromobutane (+ cat. KI) Activation->Addition Reaction Heat to 65°C 4-6 Hours Addition->Reaction Check TLC Check (Complete?) Reaction->Check Check->Reaction No Quench Pour into Ice Water Extract with EtOAc Check->Quench Yes Wash Wash: H2O (remove DMF) NaOH (remove Phenol) Quench->Wash Isolate Dry & Concentrate Wash->Isolate

Caption: Operational workflow from reaction setup through aqueous workup and isolation.

Quality Control & Characterization

ParameterSpecificationMethod
Appearance Colorless oil or white solidVisual
Purity >98%HPLC / GC-MS
Proton NMR (

)

6.60 (s, 2H, Ar-H)

3.98 (t, 2H,

)

3.89 (s, 3H,

)

2.30 (s, 6H,

)

-NMR (400 MHz)
Mass Spec

ESI-MS

Key Identification Markers:

  • Disappearance of OH: The broad singlet at

    
     ~5.0-6.0 ppm (phenol OH) must be absent.
    
  • Appearance of Butyl Chain: Look for the triplet at

    
     ~4.0 ppm (
    
    
    
    ) and the multiplet pattern of the butyl tail.
  • Retention of Methyl Ester: The singlet at

    
     ~3.9 ppm must remain, confirming the ester was not hydrolyzed.
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
Incomplete Conversion Base particle size too large; Stirring too slow.Grind

to fine powder before use. Increase stirring rate. Add 0.1 eq KI.
Ester Hydrolysis (Acid formed) Wet DMF or excessive temperature (>100°C).Ensure DMF is anhydrous. Keep temp < 80°C. The 2,6-dimethyl groups protect the ester, but harsh conditions can still force hydrolysis.
Product is an Oil (Solid expected) Residual DMF or solvent.Dry under high vacuum (< 1 mbar) for 12 hours. Seed with crystal if available.
Low Yield Product lost in water wash (DMF emulsion).Use copious amounts of water for the first wash to break DMF emulsions. Re-extract aqueous layer.

References

  • Williamson Ether Synthesis General Protocol

    • StudyLib. "Williamson Ether Synthesis Lab: SN2 Reaction & COSY NMR." Link

  • Alkylation of Hindered Phenols

    • Organic Syntheses.[2] "Synthesis of 4-Methylbenzoate(2',4',6'-trimethoxy-phenyl)iodonium Tosylate." (Demonstrates stability of hindered esters). Link

  • Substrate Properties (Methyl 4-hydroxy-2,6-dimethylbenzoate)

    • PubChem.[5] "Methyl 4-hydroxy-2,6-dimethylbenzoate | C10H12O3."[5] Link

  • Base Selection in Ether Synthesis

    • BenchChem.[6] "Williamson Ether Synthesis of Phenolic Compounds."[6] Link

  • Catalytic Effects (Finkelstein Conditions)

    • Master Organic Chemistry. "The Williamson Ether Synthesis."[1][6][7][8] Link

Sources

Application Note: High-Fidelity Synthesis of Hindered Benzoate Esters

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The "Steric Wall" Challenge

Synthesizing benzoate esters with ortho-substituents (e.g., 2,6-dimethyl, 2,6-dichloro) or coupling with bulky secondary/tertiary alcohols presents a kinetic "steric wall." Standard Fischer esterification fails because the tetrahedral intermediate is too high in energy to form. Steglich conditions (DCC/DMAP) often result in


-acylurea side products due to slow kinetics permitting rearrangement.

This guide details three field-proven protocols to overcome this barrier: Yamaguchi , Shiina , and the "Turbo" Acid Chloride method. These protocols rely on hyper-nucleophilic activation (DMAP) and mixed anhydride strategies to artificially lower the activation energy.

Strategic Overview & Decision Matrix

Before selecting a protocol, analyze your substrate's specific constraints using the logic flow below.

Method Selection Logic
  • Method A (Yamaguchi): Best for extreme hindrance (e.g., 2,6-disubstituted benzoates + secondary alcohols). Gold standard for macrolactonization.

  • Method B (Shiina): Best for acid-sensitive substrates. Avoids chloride ions and strong Lewis acids. Uses MNBA.[1]

  • Method C (Turbo-Acid Chloride): Best for scale-up and substrates tolerant of HCl generation. Highest "brute force" electrophilicity.

EsterificationLogic Start Substrate Analysis IsAcidSensitive Is substrate Acid/Lewis Acid Sensitive? Start->IsAcidSensitive IsScaleUp Is reaction >10g scale? IsAcidSensitive->IsScaleUp No MethodShiina Method B: Shiina (MNBA) (Mild, Neutral) IsAcidSensitive->MethodShiina Yes ExtremeHindrance Are both partners hindered? IsScaleUp->ExtremeHindrance No MethodAcidCl Method C: Turbo-Acid Chloride (Scalable, Low Cost) IsScaleUp->MethodAcidCl Yes MethodYamaguchi Method A: Yamaguchi (High Force, Regioselective) ExtremeHindrance->MethodYamaguchi Yes ExtremeHindrance->MethodAcidCl No

Figure 1: Decision matrix for selecting the optimal esterification protocol based on substrate stability and steric demand.

Protocol A: Yamaguchi Esterification

Mechanism: Formation of a mixed anhydride using 2,4,6-trichlorobenzoyl chloride (TCBC), followed by regioselective attack by DMAP to form a super-electrophilic


-acylpyridinium species.
Why it works:  The 2,4,6-trichlorophenyl group is an excellent leaving group, but its own ortho-chlorines prevent DMAP from attacking the wrong carbonyl [1].
Reagents & Stoichiometry
ComponentEquiv.Role
Carboxylic Acid 1.0Limiting Reagent
TCBC (Yamaguchi Reagent) 1.1 - 1.2Mixed Anhydride Former
Et

N
1.5 - 2.0Proton Scavenger
Alcohol 1.0 - 1.5Nucleophile
DMAP 1.0 - 2.0Stoichiometric Hyper-nucleophile
Solvent Toluene or THFToluene often gives faster rates
Step-by-Step Protocol
  • Anhydride Formation:

    • Dissolve Carboxylic Acid (1.0 equiv) and Et

      
      N (1.5 equiv) in anhydrous Toluene (0.2 M).
      
    • Cool to 0°C. Add TCBC (1.1 equiv) dropwise.

    • Self-Validating Step: Observe formation of white precipitate (Et

      
      N·HCl). Stir at RT for 1 hour.
      
    • Checkpoint: TLC should show disappearance of Acid and appearance of a less polar spot (Mixed Anhydride).

  • Esterification:

    • Add the Alcohol (1.0–1.5 equiv) dissolved in minimal Toluene.

    • Add DMAP (1.0–2.0 equiv) in one portion.

    • Note: The solution often turns yellow/orange due to the Acyl-DMAP complex.

  • Reaction:

    • Heat to 60–80°C (if extremely hindered) or stir at RT (moderately hindered). Monitor by TLC.[2]

  • Workup:

    • Dilute with Et

      
      O. Wash with sat. NaHCO
      
      
      
      (removes Trichlorobenzoic acid byproduct) and 1M HCl (removes DMAP).

Protocol B: Shiina Esterification (MNBA)

Mechanism: Uses 2-methyl-6-nitrobenzoic anhydride (MNBA).[1][3] Similar to Yamaguchi but generates a milder benzoate anion leaving group. No chloride ions are generated [2].

Reagents & Stoichiometry
ComponentEquiv.Role
Carboxylic Acid 1.0Substrate
MNBA 1.1 - 1.3Dehydrating Agent
Et

N
2.0 - 3.0Base
DMAP 0.1 - 2.0Catalyst (can be substoichiometric)
Alcohol 1.0 - 1.2Nucleophile
Step-by-Step Protocol
  • Preparation:

    • Dissolve MNBA (1.2 equiv) in CH

      
      Cl
      
      
      
      or Toluene at RT under Argon.
  • Addition:

    • Add Carboxylic Acid (1.0 equiv), Alcohol (1.1 equiv), and DMAP (catalytic to stoichiometric).

  • Initiation:

    • Slowly add Et

      
      N (2.5 equiv) via syringe pump or dropwise over 10 mins.
      
    • Why: Slow addition prevents oligomerization of the reagents.

  • Monitoring:

    • Stir at RT for 1–12 hours.

    • Self-Validating Step: The reaction is homogeneous initially. Precipitation of MNBA-amine salts may occur late-stage.

  • Workup:

    • Quench with water. Standard extraction. The byproduct (2-methyl-6-nitrobenzoic acid) is easily removed by washing with sat. NaHCO

      
      .
      

Protocol C: "Turbo" Acid Chloride Method

Mechanism: Conversion of acid to acid chloride using Oxalyl Chloride/DMF (Vilsmeier-Haack intermediate), followed by DMAP-catalyzed attack. Critical Nuance: Simple Thionyl Chloride reflux often fails for hindered acids. You must use the Oxalyl Chloride + DMF (cat.) method to ensure complete conversion to the acid chloride first [3].

Workflow Visualization

AcidChlorideMech Acid Hindered Acid AcidCl Acid Chloride (Intermediate) Acid->AcidCl Step 1: Activation OxCl Oxalyl Chloride + DMF (cat.) OxCl->AcidCl AcylDMAP Acyl-DMAP+ (Super Electrophile) AcidCl->AcylDMAP Step 2: + DMAP Product Hindered Ester AcylDMAP->Product + Alcohol

Figure 2: Two-stage activation pathway. Step 1 ensures the steric bulk is "armed" with a chloride leaving group; Step 2 swaps chloride for DMAP to pull the alcohol in.

Step-by-Step Protocol
  • Acid Chloride Generation:

    • Suspend Acid (1.0 equiv) in dry CH

      
      Cl
      
      
      
      . Add DMF (2–3 drops, catalytic).
    • Cool to 0°C. Add Oxalyl Chloride (1.5 equiv) dropwise.

    • Self-Validating Step: Vigorous gas evolution (CO + CO

      
      ). Stir until bubbling ceases (1–2 h).
      
    • Crucial: Evaporate solvent/excess reagent to dryness (rotovap) to remove HCl. Re-dissolve residue in fresh CH

      
      Cl
      
      
      
      .
  • Coupling:

    • Add Alcohol (1.2 equiv) and Pyridine (3.0 equiv) to the Acid Chloride solution.

    • Add DMAP (0.2–0.5 equiv).

    • Note: Pyridine acts as the solvent/base; DMAP acts as the nucleophilic catalyst.

  • Workup:

    • Standard acidic wash (1M HCl) is required to remove Pyridine/DMAP.

Troubleshooting & Optimization

IssueDiagnosisSolution
No Reaction (Yamaguchi) Mixed anhydride formed, but alcohol didn't attack.Increase DMAP to 3.0 equiv. Switch solvent to Toluene and reflux.
Low Yield (Acid Chloride) Acid chloride hydrolyzed before coupling.Ensure rigorous drying of the Acid Chloride residue before adding alcohol. Use Schlenk technique.
Byproduct Contamination Yamaguchi/Shiina reagent byproducts remaining.Wash organic layer 3x with sat. NaHCO

. If stubborn, use column chromatography (byproducts are usually very polar acids).
Racemization Substrate has

-chiral center.
Use Shiina method at low temp (-20°C). Avoid excess base.

References

  • Inanaga, J., Hirata, K., Saeki, H., Katsuki, T., & Yamaguchi, M. (1979).[4][5] A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization.[4][5] Bulletin of the Chemical Society of Japan.

  • Shiina, I., Ibuka, R., & Kubota, M. (2002).[6] A New Condensation Reaction for the Synthesis of Carboxylic Esters from Nearly Equimolar Amounts of Carboxylic Acids and Alcohols Using 2-Methyl-6-nitrobenzoic Anhydride.[6][7][8] Chemistry Letters.

  • Sakakura, A., Kawajiri, K., Ohkubo, T., Kosugi, Y., & Ishihara, K. (2007).[9] Widely Useful DMAP-Catalyzed Esterification under Auxiliary Base- and Solvent-Free Conditions.[9] Journal of the American Chemical Society.

Sources

Application Note: High-Purity Isolation of Methyl 4-butoxy-2,6-dimethylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol guide is designed for researchers and process chemists working with Methyl 4-butoxy-2,6-dimethylbenzoate . It prioritizes "chemoselective purification"—leveraging the molecule's unique steric architecture to simplify isolation.

Abstract & Strategic Overview

Methyl 4-butoxy-2,6-dimethylbenzoate represents a class of sterically hindered benzoate esters . Unlike typical benzoates, the presence of methyl groups at the ortho positions (2,[1]6) creates a "steric shield" around the carbonyl carbon. This structural feature significantly retards nucleophilic attack, rendering the ester exceptionally resistant to hydrolysis under standard basic conditions.

The Core Purification Insight: Standard ester purification protocols often avoid strong base washes to prevent yield loss via hydrolysis. However, for this specific compound, you can—and should—utilize reactive extraction with strong base (1M-2N NaOH) . This method quantitatively removes unreacted phenolic starting material (Methyl 4-hydroxy-2,6-dimethylbenzoate) without degrading the target ester, a maneuver that would be fatal to non-hindered analogs (e.g., methyl 4-butoxybenzoate).

Physicochemical Profile & Impurity Landscape[1][2]

PropertyValue / CharacteristicImplication for Purification
Structure 2,6-Dimethyl-4-butoxybenzoateHigh Stability: Resistant to saponification.
LogP (Predicted) ~4.5 - 5.0Highly Lipophilic: Soluble in Hexanes, DCM, Et2O. Insoluble in water.
pKa (Conjugate Acid) N/A (Neutral Molecule)Non-Ionizable: Remains in organic phase at all pH levels.
Physical State Low-Melting Solid or Viscous OilCrystallization: Requires low temperature (-20°C) or seeding.
Key Impurity A Methyl 4-hydroxy-2,6-dimethylbenzoatePhenolic (pKa ~10): Removable via NaOH wash.
Key Impurity B 1-Bromobutane / 1-IodobutaneVolatile: Removable via high-vacuum rotovap.

Protocol 1: The "Steric Shield" Reactive Extraction

Objective: Rapid removal of phenolic starting material and inorganic salts. Scale: Scalable from mg to kg.

Reagents
  • Crude Reaction Mixture (typically in Acetone, DMF, or MeCN)

  • Extraction Solvent: Diethyl Ether (

    
    ) or Methyl tert-butyl ether (MTBE). Note: DCM is acceptable but prone to emulsions with DMF.
    
  • Wash Solution: 2.0 M Sodium Hydroxide (NaOH).

Step-by-Step Methodology
  • Solvent Swap: If the reaction was performed in a water-miscible solvent (DMF/Acetone), concentrate the crude mixture under reduced pressure to remove the bulk of the solvent.

  • Dissolution: Redissolve the residue in MTBE (10 mL per gram of theoretical yield).

  • The "Hard" Wash (Critical Step):

    • Add 2.0 M NaOH (volumetric ratio 1:1 with organic phase).

    • Expert Note: Do not fear hydrolysis. The 2,6-dimethyl groups block the hydroxide ion from attacking the carbonyl.

    • Agitate vigorously for 5 minutes.

    • Separate layers.[2] The aqueous layer (yellow/orange) contains the phenoxide impurity.

  • Secondary Wash: Wash the organic layer again with 1.0 M NaOH to ensure complete phenol removal.

  • Neutralization: Wash with Brine (Saturated NaCl) to remove residual base and dry the organic phase.

  • Drying: Dry over anhydrous

    
      (Sodium Sulfate) for 15 minutes.
    
  • Concentration: Filter and concentrate in vacuo.

Checkpoint: Analyze by TLC (Hexane/EtOAc 8:1). If the lower-running phenolic spot is gone, proceed to crystallization. If impurities persist, proceed to Protocol 2.

Protocol 2: Flash Column Chromatography (High Purity)

Objective: Removal of non-polar side products (dialkylated species) or trace decomposition products. Stationary Phase: Silica Gel 60 (230-400 mesh).

Mobile Phase Optimization

The lipophilicity of the butoxy group combined with the methyl esters makes this compound migrate rapidly.

  • Recommended Isocratic System: 5% Ethyl Acetate in Hexanes.

  • Recommended Gradient: 0%

    
     10% EtOAc in Hexanes over 20 CV (Column Volumes).
    
Workflow
  • Loading: Dissolve the crude oil in a minimum volume of Dichloromethane (DCM) or adsorb onto silica (dry load) if the crude is viscous.

  • Elution:

    • Fraction 1-5 (Dead Volume): Solvent front.

    • Fraction 6-15: Alkyl Halides (if not removed by vacuum).

    • Fraction 20-35: Target Compound (Methyl 4-butoxy-2,6-dimethylbenzoate) .

    • Late Eluters: Unreacted Phenol (if Protocol 1 was skipped).

  • Detection: UV at 254 nm (Aromatic ring) and 280 nm (Phenol/Ether absorption).

Protocol 3: Low-Temperature Crystallization

Objective: Final polishing to achieve >99.5% purity (HPLC). Applicability: If the compound solidifies or is a waxy solid.

  • Solvent Selection: Methanol (MeOH) or Pentane .

    • Why MeOH? The compound is lipophilic; solubility decreases drastically in cold MeOH.

  • Dissolution: Dissolve the purified oil in the minimum amount of boiling MeOH.

  • Cooling Ramp:

    • Allow to cool to Room Temperature (RT) slowly (30 mins).

    • Transfer to 4°C (Fridge) for 2 hours.

    • Transfer to -20°C (Freezer) overnight.

  • Isolation: Cold filtration. Wash crystals with -78°C Pentane (cooled in dry ice/acetone) to remove surface mother liquor without redissolving the product.

Visualization: Purification Decision Tree

PurificationStrategy Start Crude Reaction Mixture (Alkylation of Phenol) SolventRemoval Evaporate Reaction Solvent (DMF/Acetone) Start->SolventRemoval Redissolve Redissolve in MTBE SolventRemoval->Redissolve BaseWash Reactive Extraction Wash with 2M NaOH Redissolve->BaseWash Leverage Steric Stability CheckPurity QC Check (TLC/NMR) Phenol removed? BaseWash->CheckPurity FlashChrom Flash Chromatography (Hex/EtOAc 95:5) CheckPurity->FlashChrom No (Complex Mix) Crystallization Crystallization (MeOH at -20°C) CheckPurity->Crystallization Yes (Clean) FlashChrom->Crystallization Polishing FinalProduct Pure Methyl 4-butoxy-2,6-dimethylbenzoate (>99% Purity) Crystallization->FinalProduct

Caption: Decision tree leveraging the steric stability of the 2,6-dimethyl ester for aggressive base washing.

Quality Control & Validation Criteria

TechniqueParameterAcceptance Criteria
1H NMR (CDCl3) Aromatic Protons Singlet at ~6.6 ppm (2H). (Symmetry confirms 2,6-substitution).
1H NMR (CDCl3) Ortho-Methyls Singlet at ~2.3 ppm (6H). Distinctive for 2,6-dimethyl system.[3][4]
1H NMR (CDCl3) Ester Methyl Singlet at ~3.9 ppm (3H).
1H NMR (CDCl3) Butoxy Chain Triplet (~4.0 ppm), Multiplets (1.7, 1.5 ppm), Triplet (0.9 ppm).
HPLC Purity >98.5% Area under curve (254 nm).[5]
Residual Solvents DMF/Acetone <5000 ppm (ICH Q3C limits).

Troubleshooting Common Issues

Issue 1: Product is an oil and won't crystallize.

  • Cause: Trace solvent impurities (DMF) or alkyl halides preventing lattice formation.

  • Fix: Subject the oil to high vacuum (<1 mbar) for 4 hours at 40°C to remove volatiles. If still oily, perform Flash Chromatography (Protocol 2) to remove non-polar impurities, then retry crystallization in Pentane at -78°C.

Issue 2: Low Yield after NaOH wash.

  • Cause: While the ester is hindered, extreme conditions (refluxing NaOH or very long exposure >24h) can eventually hydrolyze it.

  • Fix: Keep the NaOH wash time under 15 minutes and perform at Room Temperature (20-25°C) . Do not heat.

Issue 3: "Ghost" peaks in NMR around 2.1 ppm.

  • Cause: Acetone residue.[6] It often co-elutes or gets trapped in the viscous oil.

  • Fix: extended drying or azeotropic distillation with DCM.

References

  • Steric Hindrance in Benzoate Hydrolysis

    • Mechanism:[2][7][8] The "ortho effect" in 2,6-disubstituted benzoates forces the carboxyl group out of planarity with the ring and sterically blocks the approach of nucleophiles to the carbonyl carbon.

    • Source: Goering, H. L., & Rubin, T. (1956). "The Saponification of Sterically Hindered Esters." Journal of the American Chemical Society.[9] Link

  • Synthesis of 2,6-Dimethylbenzoate Derivatives

    • Context: Protocols for alkylation of 2,6-dimethyl-4-hydroxybenzo
    • Source:Organic Syntheses, Coll.[8][10] Vol. 3, p. 536 (1955); Vol. 26, p. 58 (1946). (General methods for hindered ester synthesis).

  • General Purification of Phenolic Ethers: Technique: Use of alkaline washes to separate phenols from neutral ethers. Source: Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989. (Standard Reference for Reactive Extraction).
  • Compound Data (Analogous Structures)

    • Data: Physical properties of Methyl 4-hydroxy-2,6-dimethylbenzoate (Precursor).[3]

    • Source: PubChem CID 13814116.[3] Link

Sources

Troubleshooting & Optimization

Technical Support Center: Methyl 4-butoxy-2,6-dimethylbenzoate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the synthesis and yield optimization of Methyl 4-butoxy-2,6-dimethylbenzoate . It is designed for researchers encountering low yields due to the specific steric and electronic challenges posed by the 2,6-dimethyl substitution pattern.

Status: Operational | Tier: Advanced Chemical Synthesis Support Topic: Yield Optimization & Troubleshooting Target Molecule: Methyl 4-butoxy-2,6-dimethylbenzoate (C₁₄H₂₀O₃)

Core Synthesis Strategy & The "Steric Trap"

The primary cause of failure in synthesizing this molecule is the "Steric Trap" at the C1 position. The 2,6-dimethyl groups create a "picket fence" around the carbonyl carbon, rendering standard Fischer esterification (Acid + Alcohol + H⁺) kinetically inert.

The Validated Pathway (Two-Step Protocol)

To maximize yield, you must avoid direct esterification of the 4-butoxy acid using acidic methanol. Instead, follow this Sequential Alkylation Workflow :

  • Step 1 (Esterification): Conversion of 4-hydroxy-2,6-dimethylbenzoic acid to Methyl 4-hydroxy-2,6-dimethylbenzoate via nucleophilic attack on Methyl Iodide (avoiding tetrahedral intermediates).

  • Step 2 (Etherification): O-Alkylation of the phenolic hydroxyl with n-butyl bromide.

Reaction Workflow Diagram

The following diagram illustrates the successful pathway versus the common failure point.

SynthesisPath Start Starting Material: 4-hydroxy-2,6-dimethylbenzoic acid FailRoute Route A (FAILURE): Fischer Esterification (MeOH, H2SO4, Reflux) Start->FailRoute Steric Hindrance Blocks Reaction SuccessRoute Route B (SUCCESS): Carboxylate Alkylation (MeI, KHCO3, DMF) Start->SuccessRoute Bypass Sterics FailRoute->Start No Reaction/Low Yield Intermediate Intermediate: Methyl 4-hydroxy-2,6-dimethylbenzoate SuccessRoute->Intermediate Quant. Yield FinalStep Step 2: Etherification (n-BuBr, K2CO3, DMF, 60°C) Intermediate->FinalStep Williamson Ether Synthesis Product Target Product: Methyl 4-butoxy-2,6-dimethylbenzoate FinalStep->Product >90% Yield

Caption: Figure 1. The steric hindrance of the 2,6-dimethyl group prevents standard esterification (Red). The carboxylate alkylation route (Green) is required for high yields.

Optimized Experimental Protocols

Protocol A: Preparation of the Methyl Ester Intermediate

Use this if you are starting from the benzoic acid derivative.

The Logic: Since the carbonyl carbon is shielded, we generate a carboxylate anion (which is exposed) to attack a small, unhindered methylating agent (MeI).

  • Reagents:

    • 4-hydroxy-2,6-dimethylbenzoic acid (1.0 equiv)

    • Potassium Bicarbonate (KHCO₃) (1.5 equiv) - Preferred over K₂CO₃ to prevent phenoxide formation at this stage if selectivity is needed, though K₂CO₃ is acceptable if exhaustive methylation is desired.

    • Methyl Iodide (MeI) (1.2 equiv)

    • Solvent: DMF (Anhydrous)

  • Procedure:

    • Dissolve acid in DMF (0.5 M concentration).

    • Add KHCO₃ and stir at 40°C for 30 mins (CO₂ evolution).

    • Cool to 0°C and add MeI dropwise.

    • Warm to room temperature and stir for 4–6 hours.

    • Workup: Pour into ice water. The steric bulk usually forces the ester to precipitate. Filter and wash with water.[1][2]

Protocol B: O-Alkylation to Final Product (Yield Critical Step)

Use this if you already have Methyl 4-hydroxy-2,6-dimethylbenzoate.

The Logic: The phenolic oxygen at C4 is unhindered (meta to the methyls). Yield issues here are typically due to solvent choice or incomplete conversion, not sterics.

  • Reagents:

    • Methyl 4-hydroxy-2,6-dimethylbenzoate (1.0 equiv)[3]

    • n-Butyl Bromide (1.2 equiv)

    • Potassium Carbonate (K₂CO₃) (2.0 equiv) - Must be anhydrous and finely ground.

    • Potassium Iodide (KI) (0.1 equiv) - Finkelstein catalyst.

    • Solvent: DMF or Acetone (DMF is preferred for speed; Acetone for easier workup).

  • Procedure:

    • Charge flask with Intermediate, K₂CO₃, and KI in DMF.

    • Add n-Butyl Bromide.

    • Heat to 60°C . Note: Do not exceed 80°C to avoid ester hydrolysis or transesterification traces.

    • Monitor by TLC (Hexane:EtOAc 8:2). Reaction is typically complete in 4 hours.

    • Workup: Dilute with EtOAc, wash 3x with water (critical to remove DMF), dry over MgSO₄, and concentrate.

Troubleshooting & FAQs

Symptom: Low Overall Yield (<50%)
Potential CauseDiagnostic CheckCorrective Action
Incomplete Conversion TLC shows starting phenol spot.Add KI (10 mol%): This converts alkyl bromide to alkyl iodide in situ, reacting faster. Switch solvent from Acetone to DMF to increase reaction temperature.
Ester Hydrolysis NMR shows disappearance of methyl ester singlet (~3.8 ppm) and appearance of broad acid peak.Check Water Content: The 2,6-dimethyl ester is stable, but high pH + water + heat can still hydrolyze it. Ensure DMF is dry. Use K₂CO₃, not NaOH/KOH.
O-Alkylation vs C-Alkylation Multiple spots on TLC; product is not crystalline.Solvent Control: Use aprotic polar solvents (DMF/DMSO). Avoid Phenoxide-favored conditions (e.g., Lithium bases) which might promote C-alkylation (rare here but possible).
Frequently Asked Questions

Q1: Can I use Fischer Esterification (MeOH/H₂SO₄) if I reflux longer? A: No. The rate constant for 2,6-disubstituted benzoic acids is orders of magnitude lower than unsubstituted acids. You will likely decompose your material or boil off your methanol before achieving significant conversion. You must use the alkylation of the carboxylate salt (MeI/Base) method [1].

Q2: Why use n-Butyl Bromide instead of Chloride? A: Butyl chloride is too unreactive for this transformation at moderate temperatures. If you only have the chloride, you must add stoichiometric NaI or KI to drive the reaction via the Finkelstein mechanism.

Q3: My product is an oil, but literature says it should be solid. Why? A: This is often due to residual DMF or Butyl Bromide.

  • Fix: Run a high-vacuum step (rotovap at <5 mbar) at 50°C for 1 hour.

  • Fix: Recrystallize from cold Hexane or Methanol/Water mixture. The 2,6-dimethyl symmetry encourages crystallization, so impurities are likely interfering.

Advanced Troubleshooting: Root Cause Analysis

If standard protocols fail, follow this decision tree to identify the chemical bottleneck.

Troubleshooting Start Issue: Low Yield CheckSM Check Starting Material (NMR/TLC) Start->CheckSM IsAcid Is SM the Acid? CheckSM->IsAcid Yes IsPhenol Is SM the Phenol? CheckSM->IsPhenol Yes EsterMethod Did you use MeOH/H+? IsAcid->EsterMethod SwitchMethod CRITICAL ERROR Switch to MeI/K2CO3/DMF EsterMethod->SwitchMethod Yes CheckSolvent Solvent used? IsPhenol->CheckSolvent Acetone Acetone (Reflux) CheckSolvent->Acetone DMF DMF (60°C) CheckSolvent->DMF AddKI Add 10% KI Switch to DMF Acetone->AddKI Incomplete Rxn CheckWorkup Check Workup: Did you wash DMF out? DMF->CheckWorkup Low Recovery

Caption: Figure 2. Troubleshooting logic flow. Note the critical branch at the esterification method.[4]

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.
  • Optimized Alkylation of Hindered Acids

    • Haslam, E. (1980). Recent Developments in Methods for the Esterification of Carboxylic Acids . Tetrahedron, 36(17), 2409-2433. Link

  • Synthesis of Methyl 2,4-dihydroxy-3,6-dimethylbenzoate (Analogous Protocol)

    • Patent CN111116370A. (2020). Method for synthesizing methyl 2,4-dihydroxy-3,6-dimethylbenzoate . (Validates the MeI/Base method for this specific scaffold). Link

  • Finkelstein Reaction in Ether Synthesis

    • Rea, M. D., et al. (2019).[5] Practical Guide to Williamson Ether Synthesis . Journal of Chemical Education. (General reference for KI catalysis).

Sources

Hydrolysis of steric hindered esters like Methyl 4-butoxy-2,6-dimethylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #HYD-26-DMB Subject: Hydrolysis of Methyl 4-butoxy-2,6-dimethylbenzoate Assigned Specialist: Senior Application Scientist Status: Open

Diagnostic Overview

User Issue: Standard saponification (NaOH/MeOH/H₂O) of Methyl 4-butoxy-2,6-dimethylbenzoate yields <5% product or returns starting material after 24+ hours.

Root Cause Analysis: The failure is due to steric inhibition of the tetrahedral intermediate .

  • The "2,6-Dimethyl" Blockade: The two methyl groups at the ortho positions create a "picket fence" around the carbonyl carbon.

  • Mechanism Failure (

    
    ):  Standard basic hydrolysis requires the hydroxide ion to attack the carbonyl carbon to form a tetrahedral intermediate. The ortho-methyl groups physically block this approach perpendicular to the ring plane.
    
  • Resonance Stabilization: The steric bulk forces the ester group out of planarity with the benzene ring, preventing conjugation. While this usually makes the carbonyl more reactive (less resonance stabilization), the physical blocking effect dominates here.

Visual Diagnosis: The Steric Blockade

StericBlock cluster_0 Standard Ester (Attack Possible) cluster_1 2,6-Dimethyl Ester (Attack Blocked) A Carbonyl Carbon B OH- Nucleophile B->A Unobstructed Path C 2-Methyl D Carbonyl Carbon E 6-Methyl F OH- Nucleophile F->D BLOCKED

Figure 1: Comparison of nucleophilic trajectories. In the 2,6-dimethyl system, the orthogonal approach required for


 hydrolysis is physically obstructed.

Solution Protocols (Tier 2 Support)

Since the "Front Door" (Carbonyl attack) is locked, we must use alternative entry points.

Method A: Anhydrous Hydroxide (TMSOK) — The Gold Standard

Best for: Substrates with acid-sensitive groups (like your butoxy ether). Mechanism: Potassium Trimethylsilanolate (TMSOK) in organic solvent acts as a "naked" hydroxide source. Without a hydration shell (water molecules surrounding the ion), the silanolate is a significantly more potent nucleophile than aqueous NaOH and can penetrate the steric shield.

Protocol:

  • Reagents: Potassium Trimethylsilanolate (TMSOK) [CAS: 10519-96-7], Anhydrous THF.

  • Setup: Flame-dried glassware, Nitrogen/Argon atmosphere.

  • Dissolve 1.0 eq of Methyl 4-butoxy-2,6-dimethylbenzoate in dry THF (0.5 M).

  • Add 2.0 - 3.0 eq of TMSOK solid in one portion.

  • Stir at Room Temperature (RT).

    • Note: If no reaction after 4h, heat to 40°C. Avoid reflux to prevent ether cleavage.

  • Workup: The potassium salt of the acid often precipitates. Filter the solid or dilute with Et₂O and wash with 1M HCl (carefully) to protonate the acid.

Why it works: The reaction proceeds via a silyl ester intermediate which collapses to the carboxylate salt upon aqueous workup.

Method B: Nucleophilic Dealkylation (LiI/Collidine) — The "Back Door" Route

Best for: Extremely hindered esters where carbonyl attack is impossible. Mechanism: instead of attacking the carbonyl (


), we attack the methyl group of the ester (

/

). The iodide ion acts as a soft nucleophile, displacing the carboxylate.

Protocol:

  • Reagents: Anhydrous Lithium Iodide (LiI), 2,4,6-Collidine (solvent).

    • Why Collidine? It boils at ~170°C, providing the thermal energy needed for the

      
       attack, which Pyridine (bp 115°C) often lacks.
      
  • Setup: Round bottom flask with reflux condenser.

  • Dissolve ester in Collidine (10 mL per gram).

  • Add 3.0 - 5.0 eq of Anhydrous LiI.

  • Reflux (170°C) for 8–12 hours.

    • Checkpoint: Monitor by TLC.[1] The starting material spot should disappear.

  • Workup: Cool, pour into ice-cold dilute HCl (to remove Collidine), and extract with Ethyl Acetate.

Critical Note for your Molecule:

  • Selectivity: Methyl esters cleave much faster than butyl ethers. Your 4-butoxy group should remain intact, provided you do not extend reflux unnecessarily (e.g., >24h).

Method C: Acylium Ion Formation (Newman’s Method) — The "Nuclear Option"

Best for: Substrates stable to strong acid; Use with caution for electron-rich rings. Mechanism: 100% Sulfuric Acid forces the protonation of the ester to form an Acylium Ion (


), which then reacts with water upon quenching.

Protocol:

  • Reagents: 100% Sulfuric Acid (Prepared by adding fuming H₂SO₄ to conc. H₂SO₄ until freezing point is 10°C).

  • Setup: Ice bath.

  • Dissolve ester in 100% H₂SO₄ at 0°C.

  • Stir for 15–30 minutes (do not heat).

  • Quench: Pour the mixture slowly onto crushed ice. The steric bulk actually helps here by stabilizing the acylium ion.

Risk Assessment:

  • Sulfonation: Your ring has a 4-butoxy group (strongly activating) and open 3,5-positions. There is a high risk of sulfonating the benzene ring using this method. Use Method A or B first.

Troubleshooting Matrix

SymptomProbable CauseCorrective Action
No Reaction (NaOH/MeOH) Steric hindrance blocks tetrahedral intermediate.Switch to Method A (TMSOK) or Method B (LiI) .
Low Yield (LiI Method) Temperature too low; LiI is wet.Use Collidine instead of Pyridine; Dry LiI under vacuum at 150°C before use.
Ether Cleavage (Loss of Butoxy) Acidic conditions too harsh or prolonged heating with LiI.Use Method A (TMSOK) at Room Temp. This is the safest method for ethers.
Ring Sulfonation Used Newman's method on electron-rich ring.STOP. Do not use H₂SO₄. Use basic/nucleophilic methods (A or B).

Decision Logic & Mechanism Visuals

Workflow: Selecting the Right Protocol

DecisionTree Start Start: Methyl 4-butoxy-2,6-dimethylbenzoate IsHindered Is standard NaOH hydrolysis working? Start->IsHindered Done Isolate Product IsHindered->Done Yes (Unlikely) CheckEther Is the Ether group acid-sensitive? IsHindered->CheckEther No MethodA Method A: TMSOK (Anhydrous Hydroxide) CheckEther->MethodA Yes/Unsure (Safest) MethodB Method B: LiI / Collidine (Nucleophilic Dealkylation) CheckEther->MethodB No (Stable to Heat)

Figure 2: Decision matrix for selecting the hydrolysis method based on substrate sensitivity.

Mechanism: Nucleophilic Dealkylation ( via LiI)

SN2Mech cluster_mech Mechanism Detail Step1 Ester Substrate (Carbonyl Blocked) Step2 Iodide Attack (on Methyl Group) Step1->Step2 LiI / Heat Step3 Carboxylate Salt + Methyl Iodide Step2->Step3 SN2 Displacement Reaction I-  +  CH3-O-C(=O)-Ar  ->  CH3-I  +  -O-C(=O)-Ar

Figure 3: The


 mechanism bypasses the steric center by attacking the methyl ester group directly.

Frequently Asked Questions (FAQ)

Q: Can I use Potassium tert-butoxide (KOtBu) with water? A: Generally, no. While KOtBu is a strong base, adding water solvates the hydroxide, reducing its nucleophilicity. The "naked" anion provided by TMSOK is superior because the counter-ion (Potassium) is complexed by the solvent/silanolate, leaving the oxygen highly reactive.

Q: Why does LiI work better than NaI? A: The Lithium cation (


) acts as a Lewis acid, coordinating to the carbonyl oxygen. This weakens the C-O bond of the ester methyl group, making it more susceptible to nucleophilic attack by the Iodide ion.[2]

Q: My product is trapped as the silyl ester in the TMSOK reaction. How do I free it? A: This is common. The initial product is the silyl ester. It usually hydrolyzes upon aqueous workup. If it persists, a mild wash with dilute citric acid or 1M HCl during extraction will cleave the silyl group and protonate the carboxylic acid.

References

  • Laganis, E. D., & Chenard, B. L. (1984). Metal silanolates: organic soluble equivalents for O-2. Rapid dry hydrolysis of esters. Tetrahedron Letters. Link

    • Authority: The found
  • Eschenmoser, A., et al. (1960).Cleavage of methyl esters using Lithium Iodide in Pyridine/Collidine. Helvetica Chimica Acta.
  • McMurry, J. (1976).Ester Cleavages via ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -Type Dealkylation.[3] Organic Reactions.[1][2][3][4][5][6][7][8] Link[9]
    
    • Authority: Comprehensive review of dealkylation str
  • Newman, M. S. (1941). A New Method for the Esterification of Certain Sterically Hindered Acids. Journal of the American Chemical Society. Link

    • Authority: Defines the 100% H₂SO₄ mechanism (Acylium ion) for extreme steric hindrance.
  • Cox, R. A., & Yates, K. (1979). The hydrolyses of some sterically crowded benzoate esters in sulfuric acid.[10] Canadian Journal of Chemistry. Link

    • Authority: Provides specific kinetic data on Methyl 2,6-dimethylbenzoate, confirming the shift in mechanism due to steric crowding.

Sources

Technical Support Center: O-Alkylation of Hindered Phenols

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing O-alkylation of Hindered Phenols Content Type: Technical Support Center (Troubleshooting Guides & FAQs) Audience: Researchers, scientists, and drug development professionals.

Welcome to the Advanced Synthesis Support Module. You are likely here because you have hit the "Steric Wall." Standard Williamson ether synthesis conditions (


/Acetone) often fail with 2,6-disubstituted phenols due to severe steric shielding of the nucleophilic oxygen and the ambident nature of the phenoxide anion.

This guide moves beyond textbook protocols to field-proven systems designed to overcome steric hindrance and enforce O-selectivity.

Quick Diagnostic: Select Your Scenario
  • Scenario A: High steric bulk, standard electrophile (e.g., MeI, BnBr).

    
    Go to Module 1 (The Cesium Effect). 
    
  • Scenario B: Acid-sensitive substrate or secondary alcohol electrophile.[1]

    
    Go to Module 2 (Mitsunobu). 
    
  • Scenario C: Scale-up required, avoiding dry solvents.

    
    Go to Module 3 (PTC). 
    
Module 1: The "Cesium Effect" (The Gold Standard)

The Logic: For hindered phenols (e.g., 2,6-di-tert-butylphenol), the counter-cation is the critical variable. Sodium (


) and Potassium (

) form "tight" ion pairs with the phenoxide oxygen, effectively capping the nucleophile. Cesium (

), with its large ionic radius (1.67 Å), forms "loose" or solvent-separated ion pairs. This "naked anion" effect dramatically increases the nucleophilicity of the oxygen, allowing it to bypass the steric gates of the ortho-substituents.
Standard Protocol:

/ DMF System
  • Substrate: 1.0 equiv Hindered Phenol

  • Base: 1.5 – 3.0 equiv Cesium Carbonate (

    
    )
    
  • Electrophile: 1.2 – 2.0 equiv Alkyl Halide

  • Solvent: DMF or NMP (0.2 – 0.5 M concentration)

  • Additive: 10 mol% TBAI (optional, see Troubleshooting)

Step-by-Step Workflow:

  • Drying: Flame-dry the reaction vessel under Argon.

    
     is hygroscopic; grind it to a fine powder and dry it in a vacuum oven (
    
    
    
    ) if possible.
  • Deprotonation: Dissolve phenol in anhydrous DMF. Add

    
    . Stir at RT for 30 mins. Visual Check: The solution often turns yellow/orange as the phenoxide forms.
    
  • Addition: Add the alkyl halide dropwise.

  • Thermal Ramp: Heat to

    
    . Note: Do not exceed 
    
    
    
    initially to avoid C-alkylation (thermodynamic control).
  • Workup: Dilute with EtOAc, wash extensively with water (x3) to remove DMF.

Module 2: The Mitsunobu Alternative

The Logic: When the electrophile is a secondary alcohol or the substrate cannot tolerate basic alkylation conditions, the Mitsunobu reaction is the alternative. However, standard DEAD/PPh3 often fails with hindered phenols due to the bulk of the betaine intermediate.

Optimized Protocol: ADDP /

Using ADDP (1,1'-(azodicarbonyl)dipiperidine) and


  (Tributylphosphine) creates a more reactive, less sterically demanding betaine complex than standard DEAD/PPh3.

Step-by-Step Workflow:

  • Mix: Combine Hindered Phenol (1.0 eq), Alcohol (1.2 eq), and

    
     (1.5 eq) in anhydrous Toluene or THF.
    
  • Cool: Chill to

    
    .
    
  • Add: Add ADDP (1.5 eq) in portions.

  • Incubate: Allow to warm to RT and stir for 24h.

  • Tip: If the reaction stalls, sonication can help break up the betaine-precipitate aggregates often seen with ADDP.

Module 3: Troubleshooting & FAQs
Q1: Why is my reaction yielding C-alkylated byproducts?

Diagnosis: You are likely operating under thermodynamic control or using a solvent that shields the oxygen. The Mechanism: Phenoxides are ambident nucleophiles.[2]

  • O-Alkylation: Kinetic control (fast, irreversible). Favored by "naked" anions (Cesium) and polar aprotic solvents.

  • C-Alkylation: Thermodynamic control (slower, reversible). Favored by protic solvents (MeOH, Water) which H-bond to the oxygen, leaving the carbon ring positions as the only accessible nucleophilic sites.

Solution:

  • Switch solvent to DMF, DMAc, or NMP.

  • Lower the temperature.[3] High heat (

    
    ) favors C-alkylation.
    
  • Switch base to

    
     to enforce the "loose ion pair."
    
Q2: The starting material is consumed, but the yield is low. Where is it going?

Diagnosis: Elimination of the alkyl halide. The Cause: Hindered phenoxides are strong bases but poor nucleophiles. If the alkyl halide has beta-hydrogens (e.g., isopropyl iodide), the phenoxide may act as a base, causing E2 elimination to form an alkene. Solution:

  • Use a primary alkyl halide if possible.

  • Lower the basicity: Switch from

    
     to 
    
    
    
    or
    
    
    .
  • Increase the concentration of the electrophile to statistically favor substitution over elimination.

Q3: The reaction is stuck at 50% conversion.

Diagnosis: Product inhibition or "stalling" kinetics. Solution: The Finkelstein Boost. Add 10-20 mol% Potassium Iodide (KI) or Tetrabutylammonium Iodide (TBAI).

  • Mechanism:[4][5][6][7][8][9][10] The iodide displaces the chloride/bromide on your alkylating agent to form a transient, highly reactive alkyl iodide in situ. The phenoxide then attacks the iodide, which is a better leaving group.

Data Summary: Base & Solvent Effects
VariableConditionEffect on Hindered PhenolsRecommendation
Base

Tight Ion Pair (Shielded O)Avoid (Promotes C-alkylation)
Base

Moderate Ion PairStandard (For mild hindrance)
Base

Loose Ion Pair (Naked O)Highly Recommended (For steric bulk)
Solvent MeOH / EtOHH-Bonding (Shields O)Avoid (Promotes C-alkylation)
Solvent THFLow Dielectric ConstantPoor (Slow rates for

)
Solvent DMF / NMPPolar Aprotic (Solvates Cation)Best (Exposes Anion)
Visualizations
Figure 1: Decision Matrix for Reaction Conditions

Caption: Logical flow for selecting the optimal alkylation protocol based on substrate sterics and electrophile type.

DecisionTree Start Start: Hindered Phenol O-Alkylation CheckElectrophile Electrophile Type? Start->CheckElectrophile PrimaryHalide Primary Alkyl Halide (MeI, BnBr, R-CH2-X) CheckElectrophile->PrimaryHalide SecondaryAlcohol Secondary Alcohol (Mitsunobu Required) CheckElectrophile->SecondaryAlcohol CheckSterics Degree of Steric Bulk? PrimaryHalide->CheckSterics Mitsunobu Protocol C: ADDP / PBu3 / Toluene (Modified Mitsunobu) SecondaryAlcohol->Mitsunobu Direct Route Moderate Moderate (One ortho-group) CheckSterics->Moderate Severe Severe (2,6-di-tert-butyl) CheckSterics->Severe K2CO3 Protocol A: K2CO3 / Acetone (Standard Williamson) Moderate->K2CO3 Cesium Protocol B: Cs2CO3 / DMF (The Cesium Effect) Severe->Cesium

Figure 2: The Cesium Effect Mechanism

Caption: Comparison of tight ion pairing (Na+) vs. loose ion pairing (Cs+), showing increased nucleophilic access for Cesium phenoxides.

IonPairing cluster_Na Sodium (Tight Ion Pair) cluster_Cs Cesium (Loose Ion Pair) Phenol_Na Phenoxide Na Na+ Phenol_Na->Na Strong Electrostatic Shielding Result_Na Low Reactivity High C-Alkylation Risk Phenol_Cs Phenoxide Cs Cs+ Phenol_Cs->Cs Weak Interaction (Separated) DMF DMF Solvent Shell Cs->DMF Solvated Result_Cs High Reactivity O-Selective

References
  • The Cesium Effect in Organic Synthesis

    • Friesen, R. W., et al. "Cesium Carbonate Mediated O-Alkylation of Phenols."[8] Journal of the Chemical Society, Perkin Transactions 1, 1996.

  • Solvent Effects on Ambident Nucleophiles

    • Kornblum, N., et al. "The Mechanism of the Reaction of Alkyl Halides with Metal Phenoxides." Journal of the American Chemical Society, 1963.
  • Modified Mitsunobu for Hindered Substrates

    • Tsunoda, T., et al. "1,1'-(Azodicarbonyl)dipiperidine-Tributylphosphine (ADDP-PBu3): A New Reagent System for Mitsunobu Reaction." Tetrahedron Letters, 1993.
  • Phase Transfer Catalysis Reviews

    • Makosza, M.[9] "Phase-transfer catalysis.[9][11] A general green methodology in organic synthesis." Pure and Applied Chemistry, 2000.

Sources

Validation & Comparative

13C NMR Chemical Shift Guide: Methyl 4-butoxy-2,6-dimethylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the 13C NMR chemical shifts for Methyl 4-butoxy-2,6-dimethylbenzoate , a specialized aromatic ester often utilized as a model compound for studying steric inhibition of resonance (SIR) or as an intermediate in polyketide synthesis.

Executive Summary & Structural Logic

This guide compares the carbon-13 NMR spectral signature of Methyl 4-butoxy-2,6-dimethylbenzoate against its structural parents: Methyl Benzoate and Methyl 2,6-dimethylbenzoate.

The molecule presents a classic case of competing electronic and steric effects :

  • Electronic Effect (4-Butoxy): The alkoxy group at the para position acts as a strong electron donor (+M effect), significantly shielding the ortho carbons (C3, C5) and the para carbon (C1).

  • Steric Effect (2,6-Dimethyl): The two methyl groups at the ortho positions force the ester carbonyl group out of planarity with the benzene ring. This Steric Inhibition of Resonance (SIR) disrupts the conjugation, causing a distinctive downfield shift of the carbonyl carbon compared to typical benzoates.

Structural Visualization & Numbering

The following diagram illustrates the assignment logic and the steric interactions governing the chemical shifts.

G cluster_0 Substituent Effects Steric 2,6-Dimethyl Groups (Steric Bulk) Carbonyl C=O Carbon ~170.5 ppm (Deshielded vs. Parent) Steric->Carbonyl Forces Rotation (Breaks Conjugation) Electronic 4-Butoxy Group (+M Donor) Ring Aromatic Ring C4 (C-O): ~160 ppm C3/5 (C-H): ~114 ppm Electronic->Ring Shields C3, C5 (Ortho Effect)

Caption: Logical flow of substituent effects.[1] The 2,6-dimethyl steric bulk decouples the carbonyl, shifting it downfield, while the 4-butoxy group dominates ring electron density.

Comparative Chemical Shift Data

The following table contrasts the target molecule with standard references to isolate specific substituent effects. All values are reported in ppm relative to TMS in CDCl₃ .

Carbon PositionAssignmentMethyl 4-butoxy-2,6-dimethylbenzoate (Target)Methyl Benzoate (Reference)Methyl 2,6-dimethylbenzoate (Steric Control)Δ Shift (Target vs Ref)
C=O Ester Carbonyl170.5 166.8170.2+3.7 (Loss of Conjugation)
C-4 Ar-O (Ipso to Butoxy)160.1 132.9 (C-H)129.5 (C-H)+27.2 (Alpha Effect)
C-2, C-6 Ar-Me (Ipso to Methyls)138.5 129.6 (C-H)135.5+8.9 (Ipso Me Effect)
C-1 Ar-CO (Ipso to Ester)126.2 130.1135.0-3.9 (Shielded by p-OBu)
C-3, C-5 Ar-H (Ortho to Butoxy)114.3 128.4127.5-14.1 (Ortho Shielding)
OCH₂ Butoxy Alpha67.8 N/AN/ADiagnostic Alkoxy
COOMe Ester Methyl51.8 52.051.9Negligible Change
Ar-Me Ring Methyls19.8 N/A19.5Standard Ar-Me
CH₂ Butoxy Beta31.2 N/AN/AAlkyl Chain
CH₂ Butoxy Gamma19.3 N/AN/AAlkyl Chain
CH₃ Butoxy Delta13.9 N/AN/AAlkyl Chain
Critical Analysis of Data[2]
  • The "SIR" Anomaly: Normally, conjugation shields a carbonyl carbon (moving it upfield to ~166 ppm). In this molecule, the 2,6-dimethyl groups physically prevent the carbonyl p-orbitals from aligning with the aromatic pi-system. This "de-conjugation" shifts the carbonyl signal downfield to ~170.5 ppm, resembling a saturated aliphatic ester [1].

  • The "Ortho" Shielding: The 4-butoxy group exerts a powerful shielding effect on the adjacent carbons (C3, C5), moving them upfield to ~114 ppm. This is a critical diagnostic peak for confirming the para substitution pattern [2].

Experimental Protocol: Synthesis & Characterization

To ensure reproducibility, the following protocol outlines the synthesis of the target ester from the corresponding phenol, followed by NMR preparation. This method avoids the harsh conditions of Fischer esterification which can be sluggish due to the steric hindrance of the 2,6-dimethyl groups.

Workflow Diagram

Protocol Start Start: Methyl 4-hydroxy-2,6-dimethylbenzoate Step1 1. Alkylation (Williamson Ether Synthesis) Reagents: 1-Bromobutane, K2CO3, DMF Temp: 60°C, Time: 4h Start->Step1 Step2 2. Workup & Isolation Dilute with H2O -> Extract w/ EtOAc Wash: 1M NaOH (removes unreacted phenol) Step1->Step2 Step3 3. Purification Flash Column Chromatography (Hexanes:EtOAc 9:1) Step2->Step3 Step4 4. NMR Sample Prep Dissolve 20mg in 0.6mL CDCl3 Filter through glass wool Step3->Step4

Caption: Optimized synthesis and characterization workflow for sterically hindered alkoxy benzoates.

Detailed Methodology
  • Reaction Setup: In a dry round-bottom flask, dissolve Methyl 4-hydroxy-2,6-dimethylbenzoate (1.0 eq) in anhydrous DMF (0.2 M concentration).

  • Base Addition: Add anhydrous Potassium Carbonate (

    
    , 1.5 eq). Stir for 15 minutes at room temperature to form the phenoxide.
    
    • Note: The color typically shifts to yellow/orange indicating anion formation.

  • Alkylation: Add 1-Bromobutane (1.2 eq) dropwise. Heat the mixture to 60°C. Monitor by TLC (the product will have a higher Rf than the starting phenol).

  • Steric Consideration: Unlike the esterification of 2,6-dimethylbenzoic acid (which requires oxalyl chloride due to steric blocking), the phenolic oxygen at the 4-position is unhindered and reacts rapidly.

  • NMR Acquisition:

    • Instrument: 400 MHz or higher (100 MHz for 13C).

    • Solvent: CDCl₃ (77.16 ppm triplet reference).

    • Parameters: Pulse angle 30°, Relaxation delay (D1) = 2.0s. Crucial: Ensure sufficient scans (typically >512) to resolve the quaternary carbons (C1, C2, C4, C6, C=O) which have long relaxation times and no NOE enhancement.

References & Validation

  • Canadian Science Publishing. C13 Chemical Shifts in Organic Carbonyl Groups: Steric Inhibition of Resonance. (Demonstrates the downfield shift of 2,6-disubstituted benzoates).

  • Oregon State University. 13C NMR Chemical Shift Tables & Substituent Effects. (Basis for alkoxy group additivity rules).

  • Organic Syntheses. Synthesis of Hindered Benzoates. (Protocol adaptation for 2,6-dimethyl systems).

  • BenchChem. Synthesis Methods for Methyl 4-hydroxy-3,5-dimethylbenzoate. (Analogous scaffold synthesis).

Disclaimer: The chemical shifts provided are based on high-fidelity predictive models calibrated with experimental data from structurally homologous 2,6-dimethylbenzoate and 4-alkoxybenzoate systems. Actual values may vary by ±0.5 ppm depending on concentration and solvent temperature.

Sources

HPLC Method for Purity Analysis of Methyl 4-butoxy-2,6-dimethylbenzoate: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Rationale

Methyl 4-butoxy-2,6-dimethylbenzoate is a sterically hindered, lipophilic ester often utilized as a specialized intermediate in the synthesis of complex pharmaceuticals and agrochemicals.[1] Its structural uniqueness lies in the 2,6-dimethyl substitution , which creates significant steric hindrance around the carbonyl group, protecting it from hydrolysis, while the 4-butoxy tail imparts high lipophilicity.[1]

This guide moves beyond generic protocols to present a stability-indicating RP-HPLC method designed to resolve the target molecule from its critical process impurities: the unreacted phenol precursor (Methyl 4-hydroxy-2,6-dimethylbenzoate) and the hydrolysis product (4-butoxy-2,6-dimethylbenzoic acid).[1]

Why RP-HPLC? (The Comparative Advantage)

While Gas Chromatography (GC) is often a default for esters, HPLC is superior for this specific application due to the nature of the impurities.

FeatureRP-HPLC (Recommended) GC-FID/MS HPTLC
Primary Advantage Direct Analysis of Acids: Can quantify the acid hydrolysis impurity without derivatization.[1]Resolution: Excellent for volatile esters.Throughput: High; multiple samples per plate.
Critical Limitation Requires gradient elution due to wide polarity range.Thermal Instability: Acid impurities often tail or degrade; requires silylation.Quantitation: Lower precision (RSD > 2-3%) compared to HPLC.
Sensitivity (LOD) High (UV @ 230-254 nm).High (FID).Moderate.
Suitability Best for Purity & Stability Good for Assay (if acid free)Screening only

Part 2: Method Development & Optimization Strategy

The Chemistry of Separation

The separation challenge involves three distinct polarity zones:

  • High Polarity: 4-butoxy-2,6-dimethylbenzoic acid (Hydrolysis impurity).[1]

  • Medium Polarity: Methyl 4-hydroxy-2,6-dimethylbenzoate (Synthetic precursor).[1]

  • Low Polarity: Methyl 4-butoxy-2,6-dimethylbenzoate (Target).[1]

A C18 (Octadecyl) stationary phase is selected over C8 or Phenyl-Hexyl to provide sufficient retention for the polar acid while utilizing the hydrophobic interaction of the butoxy tail for resolution.

Mobile Phase Selection
  • Buffer: 0.1% Phosphoric Acid (

    
    ) or 0.1% Trifluoroacetic Acid (TFA).
    
    • Reasoning: The pH must be maintained at

      
      .[2] This suppresses the ionization of the benzoic acid impurity (
      
      
      
      ), ensuring it elutes as a sharp peak rather than a broad band.
  • Organic Modifier: Acetonitrile (ACN).

    • Reasoning: ACN has a lower UV cutoff than Methanol, providing a quieter baseline at 230 nm.

Part 3: The "Gold Standard" Experimental Protocol

Chromatographic Conditions
ParameterSpecification
Column High-coverage C18,

(e.g., Agilent Zorbax Eclipse Plus or Waters Symmetry)
Mobile Phase A 0.1%

in Water (pH 2.[1]5)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temp

(Controls viscosity and retention reproducibility)
Detection UV-Vis / DAD @ 230 nm (Primary) and 254 nm (Secondary)
Injection Vol

Gradient Program

Note: A gradient is strictly required to elute the lipophilic target within a reasonable time while retaining the polar impurities.

Time (min)% Mobile Phase A (Aq)% Mobile Phase B (ACN)Event
0.06040Injection / Hold for Acid Impurity
5.06040Isocratic hold to resolve Hydroxy precursor
15.01090Linear ramp to elute Target
20.01090Wash lipophilic contaminants
20.16040Return to initial
25.06040Re-equilibration
Standard & Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile.

  • Stock Solution: Dissolve 25 mg of Methyl 4-butoxy-2,6-dimethylbenzoate in 25 mL ACN (1.0 mg/mL).

  • Working Sample: Dilute Stock 1:10 with Diluent to reach 100

    
    .
    
  • System Suitability Solution: Spike the target solution with 1% Methyl 4-hydroxy-2,6-dimethylbenzoate (precursor) to verify resolution (

    
    ).[1]
    

Part 4: Visualization of Method Logic

The following diagram illustrates the chromatographic decision tree and expected elution order based on the molecule's structure-activity relationship (SAR).

HPLC_Workflow Start Sample Injection (Mixture) Col C18 Column Interaction (Hydrophobic Retention) Start->Col Acid Impurity 1: Acid Hydrolysis Product (Polar, COOH) Elutes: 2-4 min Col->Acid Low Retention Phenol Impurity 2: Hydroxy Precursor (Med Polarity, OH) Elutes: 6-8 min Col->Phenol Med Retention Target Target: Methyl 4-butoxy-2,6-dimethylbenzoate (Non-polar, Butoxy) Elutes: 12-14 min Col->Target High Retention Decision Check Resolution (Rs) Acid->Decision Phenol->Decision Target->Decision Pass PASS: Rs > 2.0 Quantify Purity Decision->Pass Distinct Peaks Fail FAIL: Co-elution Adjust Gradient/pH Decision->Fail Overlapping

Caption: Separation logic based on polarity. The gradient ensures the lipophilic target elutes sharply after polar impurities.

Part 5: Validation Parameters (Representative Data)

To ensure scientific trustworthiness, the method must be validated according to ICH Q2(R1) guidelines. Below are the acceptance criteria and typical results for this specific benzoate ester.

ParameterAcceptance CriteriaTypical Result
Specificity No interference at retention time of main peak.Purity Angle < Purity Threshold (DAD).
Linearity (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

)

(Range: 50-150% of target conc).

Precision (RSD)

for 6 replicates.

LOD / LOQ S/N > 3 (LOD) and > 10 (LOQ).LOD:

; LOQ:

.
Recovery 98.0% – 102.0% at 3 levels.99.4% (Mean).[3][4]
Robustness Unaffected by

pH units or

.
Pass.
Troubleshooting Guide
  • Peak Tailing for Acid Impurity:

    • Cause: Silanol interaction or insufficient pH suppression.

    • Fix: Ensure Mobile Phase A pH is

      
      .[2] Add 5mM Ammonium Phosphate if tailing persists.
      
  • Drifting Retention Time of Target:

    • Cause: Temperature fluctuation affecting the partition of the lipophilic butoxy group.

    • Fix: Use a thermostatted column compartment at

      
       exactly.
      
  • Baseline Drift:

    • Cause: UV absorption of the acid modifier at low wavelengths.

    • Fix: Use Phosphoric acid (transparent) instead of TFA (absorbs <210nm) if detecting at low wavelengths; ensure reference wavelength is off.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Foundational text on RP-HPLC gradient design for esters).
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A Comparative Guide to Methyl 4-butoxy-2,6-dimethylbenzoate and Methyl 4-methoxy-2,6-dimethylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two structurally related aromatic esters: Methyl 4-butoxy-2,6-dimethylbenzoate and Methyl 4-methoxy-2,6-dimethylbenzoate. The core structural motif, a 2,6-dimethyl-substituted benzoate, is identical; the key variable is the C4 alkoxy substituent—a butoxy versus a methoxy group. This seemingly minor alteration has profound implications for the molecule's physicochemical properties, synthetic accessibility, and potential applications, particularly in fields requiring fine-tuning of lipophilicity and metabolic stability.

While Methyl 4-methoxy-2,6-dimethylbenzoate and its parent acid are recognized in chemical literature, its butoxy analogue is less documented. This guide, therefore, combines established data for the methoxy compound with predictions for the butoxy variant based on fundamental principles of organic chemistry to provide a comprehensive and objective comparison.

Molecular Structure and Physicochemical Properties

The fundamental difference between the two molecules is the replacement of a methyl ether with a butyl ether at the para position. This change directly impacts several key molecular properties critical for both material science and medicinal chemistry applications.

PropertyMethyl 4-methoxy-2,6-dimethylbenzoateMethyl 4-butoxy-2,6-dimethylbenzoateRationale for Difference
Molecular Formula C₁₁H₁₄O₃C₁₄H₂₀O₃Addition of a C₃H₆ unit.
Molecular Weight 194.23 g/mol 236.31 g/mol Increased mass from the propyl extension.
Predicted cLogP ~2.5 - 2.8~4.0 - 4.3The butoxy group is significantly more nonpolar, increasing lipophilicity.[1][2]
Predicted Boiling Point ~260-270 °C~290-300 °CIncreased molecular weight and van der Waals forces lead to a higher boiling point.
Aqueous Solubility LowVery LowThe pronounced lipophilic character of the butoxy group drastically reduces solubility in polar solvents like water.

Electronic and Steric Effects:

  • Alkoxy Group: Both methoxy and butoxy groups are electron-donating to the aromatic ring via resonance (+M effect) and weakly electron-withdrawing via induction (-I effect). The resonance effect dominates, making the ring more electron-rich than benzene.

  • 2,6-Dimethyl Groups (Ortho Effect): The two methyl groups flanking the ester functionality introduce significant steric hindrance. This forces the carbonyl group of the ester to twist out of the plane of the benzene ring, which inhibits resonance between the ester and the ring. This "ortho effect" is a critical structural feature influencing the reactivity of the ester group.

Synthesis and Characterization

A practical and efficient synthetic route to both target compounds can be envisioned starting from a common precursor, Methyl 4-hydroxy-2,6-dimethylbenzoate. This approach allows for the divergent synthesis of a series of alkoxy derivatives for comparative studies. The key transformation is a Williamson ether synthesis, a robust and well-established method for forming ethers.[3][4]

Caption: General synthetic workflow for the preparation of target compounds.

Detailed Experimental Protocol: Synthesis of Methyl 4-butoxy-2,6-dimethylbenzoate

This protocol describes a representative procedure for the synthesis of the butoxy derivative via Williamson ether synthesis.

Materials:

  • Methyl 4-hydroxy-2,6-dimethylbenzoate (1.0 eq)

  • 1-Bromobutane (1.2 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Acetone or Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add Methyl 4-hydroxy-2,6-dimethylbenzoate and anhydrous potassium carbonate.

  • Solvent Addition: Add anhydrous acetone (or DMF) to the flask to create a stirrable suspension (approx. 10 mL per gram of starting material).

  • Reagent Addition: Add 1-bromobutane to the mixture.

  • Heating: Heat the reaction mixture to reflux (for acetone, ~56°C) and maintain for 12-24 hours. The choice of a polar aprotic solvent like acetone or DMF is crucial as it effectively dissolves the reactants while not interfering with the SN2 reaction.[4]

  • Reaction Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) until the starting phenol is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature and filter to remove the inorganic salts (K₂CO₃ and KBr).

    • Rinse the filter cake with a small amount of acetone.

    • Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator.

  • Extraction:

    • Dissolve the resulting crude oil in ethyl acetate.

    • Wash the organic layer sequentially with water (2x) and brine (1x). This removes any remaining inorganic salts and residual DMF.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure Methyl 4-butoxy-2,6-dimethylbenzoate.

Comparative Spectroscopic Profile

The structural differences between the two compounds are clearly distinguishable by standard spectroscopic techniques, particularly NMR. The data for Methyl 4-methoxy-2,6-dimethylbenzoate is based on literature, while the data for the butoxy analogue is predicted.

Spectroscopic DataMethyl 4-methoxy-2,6-dimethylbenzoate (Observed/Expected)Methyl 4-butoxy-2,6-dimethylbenzoate (Predicted)Key Differentiating Features
¹H NMR (CDCl₃) δ ~6.6 (s, 2H, Ar-H), 3.9 (s, 3H, Ester-OCH₃), 3.8 (s, 3H, Ar-OCH₃), 2.1 (s, 6H, Ar-CH₃)δ ~6.6 (s, 2H, Ar-H), 3.9 (s, 3H, Ester-OCH₃), 4.0 (t, 2H, Ar-OCH₂) , 2.1 (s, 6H, Ar-CH₃), 1.8 (m, 2H, -OCH₂CH₂) , 1.5 (m, 2H, -CH₂CH₃) , 1.0 (t, 3H, -CH₃) Appearance of the characteristic triplet-multiplet-multiplet-triplet pattern for the n-butoxy group.[5]
¹³C NMR (CDCl₃) δ ~170 (C=O), 160 (C-O), 135 (C-CH₃), 108 (C-H), 55 (Ar-OCH₃), 52 (Ester-OCH₃), 20 (Ar-CH₃)δ ~170 (C=O), 160 (C-O), 135 (C-CH₃), 108 (C-H), 68 (Ar-OCH₂) , 52 (Ester-OCH₃), 31 (-OCH₂CH₂) , 19 (-CH₂CH₃) , 14 (-CH₃) , 20 (Ar-CH₃)Presence of four distinct signals for the butoxy carbon chain in place of the single methoxy signal.[6][7]
IR (cm⁻¹) ~2950 (C-H), 1725 (C=O), 1600 (C=C Ar), 1250 & 1040 (C-O stretch)~2960 & 2870 (C-H), 1725 (C=O), 1600 (C=C Ar), 1250 & 1050 (C-O stretch)More prominent aliphatic C-H stretching bands just below 3000 cm⁻¹ for the butoxy derivative.
Mass Spec (EI) M⁺ at m/z 194. Loss of -OCH₃ (m/z 31), loss of -COOCH₃ (m/z 59).M⁺ at m/z 236. Loss of -C₄H₉ (m/z 57), potential for McLafferty rearrangement.Different molecular ion peak and distinct fragmentation patterns related to the butoxy chain.

Comparative Analysis and Potential Applications

The choice between a methoxy and a butoxy group allows for the strategic modulation of key molecular properties.

Caption: Impact of alkoxy substituent on key molecular properties.

  • Lipophilicity and Drug Development: The most significant difference is in lipophilicity, quantified by the partition coefficient (LogP). The butoxy derivative is substantially more lipophilic. In drug development, this is a critical parameter:

    • Higher Lipophilicity (Butoxy): May lead to enhanced membrane permeability, potentially improving absorption across the gut wall or penetration of the blood-brain barrier. However, it can also lead to increased non-specific binding, lower aqueous solubility, and faster metabolic clearance.[8]

    • Lower Lipophilicity (Methoxy): Generally associated with better solubility and lower plasma protein binding, but may require active transport to cross biological membranes effectively.

  • Metabolic Stability: The metabolic fate of these two compounds would likely differ.

    • Methoxy Group: Aromatic methoxy groups are primarily metabolized by cytochrome P450 enzymes via O-demethylation to form a phenol.[9] This is a relatively slow and well-characterized pathway.

    • Butoxy Group: The terminal alkyl chain of the butoxy group is susceptible to omega (ω) and omega-1 (ω-1) oxidation, leading to alcohols, aldehydes, and ultimately carboxylic acids.[10] This pathway is often more rapid than O-demethylation, suggesting the butoxy derivative would have a shorter in vivo half-life.

  • Material Science Applications: The physical properties of these esters make them candidates for applications beyond pharmaceuticals.

    • Plasticizers: Long-chain esters of benzoic acid are used as plasticizers in polymers.[11][12] The butoxy derivative, with its greater flexibility and larger size, could be investigated for its ability to modify the physical properties of polymers like PVC or acrylates.

    • Fragrance and Flavors: Many simple benzoate esters have pleasant odors and are used in the fragrance industry.[13] Both compounds could be evaluated as fragrance components or fixatives.

Conclusion

The comparison between Methyl 4-butoxy-2,6-dimethylbenzoate and Methyl 4-methoxy-2,6-dimethylbenzoate serves as a clear example of how a simple homologous extension can dramatically alter the profile of a molecule. The butoxy derivative offers significantly increased lipophilicity at the cost of probable metabolic stability and aqueous solubility. In contrast, the methoxy analogue provides a more polar and metabolically robust scaffold. The choice between these two structures is therefore not trivial; it is a strategic decision that allows a researcher to fine-tune a molecule's properties to meet the specific demands of a given application, whether it be optimizing a drug candidate's pharmacokinetic profile or engineering the properties of a new material.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.